3,3-Diphenyl-D-alanine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-amino-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-91-1 | |
| Record name | beta-Phenyl-D-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-PHENYL-D-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenyl-D-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and drug development. Its unique structural feature, the gem-diphenyl group at the β-carbon, imparts distinct conformational constraints and physicochemical properties compared to its natural analogue, phenylalanine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in drug discovery and development.
Core Chemical Properties
The core chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in peptide synthesis and for understanding its behavior in biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 202-210 °C | Chem-Impex |
| Optical Rotation ([α]D) | -26.0 ± 1.0° (c=1 in MeOH) | Chem-Impex |
| Boiling Point (Predicted) | 389.2 ± 30.0 °C | [2] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.11 ± 0.10 (carboxyl), ~9.6 (amino) | [2], General Amino Acid Knowledge |
Solubility
| Solvent | Solubility | Notes |
| Water | Limited | The hydrophobic diphenyl group reduces aqueous solubility. |
| Polar Organic Solvents (e.g., Ethanol, DMSO) | More readily soluble | Suitable for use in organic synthesis and peptide coupling reactions. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Diphenyl-L-alanine (a close proxy) would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton at the α-carbon, the methine proton at the β-carbon, and the amine and carboxylic acid protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The α- and β-protons would be coupled, giving rise to a distinct splitting pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of Fmoc-D-3,3-diphenylalanine shows distinct signals for the carbons of the diphenylmethyl group, the alanine backbone, and the Fmoc protecting group. The carbonyl carbon of the carboxylic acid is typically found downfield (~170-180 ppm). The two phenyl groups would give rise to a set of signals in the aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
-
C-H stretching of the aromatic rings (above 3000 cm⁻¹)
-
C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (241.29 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the diphenylmethyl moiety.
Experimental Protocols
Asymmetric Synthesis of this compound
A common approach for the enantioselective synthesis of this compound involves the asymmetric alkylation of a chiral glycine enolate equivalent with a diphenylmethyl halide, or a Michael addition of a diphenylmethyl organometallic reagent to a chiral dehydroalanine derivative. Below is a representative, generalized protocol based on asymmetric synthesis principles.[3][4]
Objective: To synthesize (R)-2-amino-3,3-diphenylpropanoic acid.
Materials:
-
Chiral auxiliary (e.g., Evans auxiliary, Schöllkopf auxiliary)
-
Glycine or a glycine derivative
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Diphenylmethyl bromide
-
Anhydrous solvents (e.g., Tetrahydrofuran - THF)
-
Reagents for cleavage of the chiral auxiliary (e.g., Lithium hydroxide, Hydrochloric acid)
Procedure:
-
Preparation of the Chiral Glycinate: Couple the chiral auxiliary to glycine to form the chiral glycinate derivative.
-
Enolate Formation: Dissolve the chiral glycinate in anhydrous THF and cool to -78 °C. Add a strong base such as LDA dropwise to form the chiral enolate.
-
Asymmetric Alkylation: Add diphenylmethyl bromide to the enolate solution at -78 °C and allow the reaction to proceed for several hours.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, dry, and purify by column chromatography.
-
Cleavage of the Chiral Auxiliary: Remove the chiral auxiliary under acidic or basic conditions to yield the desired this compound.
-
Final Purification: Purify the final product by recrystallization or chromatography.
Chiral HPLC Analysis
The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the D- and L-enantiomers of 3,3-diphenylalanine.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase solvents (e.g., Hexane, Isopropanol, Acetonitrile, with acidic or basic modifiers)
-
This compound sample and a racemic standard
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. The choice will depend on the derivatization state of the amino acid.
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This often involves screening different ratios of non-polar and polar solvents.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.
-
Detection: Monitor the elution of the enantiomers using a UV or fluorescence detector.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Application in Peptide Synthesis and Drug Development
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The bulky diphenylmethyl group can induce specific secondary structures, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets.[5][6]
Role in Modulating Peptide Conformation and Stability
The incorporation of this compound into a peptide sequence introduces significant steric bulk. This can restrict the conformational freedom of the peptide backbone, favoring certain secondary structures such as β-turns or helical motifs. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. Furthermore, the unnatural D-configuration and the bulky side chain make the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide drug.
Use in the Synthesis of Bioactive Peptides
A notable application of this compound is in the synthesis of ligands for G protein-coupled receptors (GPCRs), such as ghrelin receptor inverse agonists.[7][8] The unique structural features of this amino acid can be critical for achieving the desired pharmacological activity.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide using Fmoc-based SPPS.
Conclusion
This compound is a valuable synthetic amino acid with unique chemical properties that make it a powerful tool in drug discovery and peptide chemistry. Its bulky, hydrophobic side chain and D-configuration offer opportunities to design peptides with enhanced stability, conformational rigidity, and biological activity. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers leveraging this and other non-canonical amino acids in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,3-Diphenyl-D-alanine (CAS No. 149597-91-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Diphenyl-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. With the CAS number 149597-91-1, this compound serves as a crucial building block in the synthesis of peptidomimetics and other bioactive molecules. Its unique structural features, characterized by the presence of two phenyl groups on the β-carbon, confer enhanced stability and specific conformational properties to peptides. This guide details its physicochemical properties, outlines experimental protocols for its incorporation into peptides, and explores its role in modulating key signaling pathways, particularly as a component of ghrelin receptor inverse agonists and thrombin inhibitors.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 149597-91-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 241.29 g/mol | [2][3] |
| Purity | ≥98.0% (HPLC) | [2] |
| Melting Point | 202-210 °C | [1] |
| Optical Rotation | -26.0±1º (c=1 in MeOH) | [1] |
| Appearance | Almost white powder | [1] |
| Synonyms | (R)-2-Amino-3,3-diphenylpropionic acid, D-Ala(3,3-diphenyl)-OH, β-Phenyl-D-phenylalanine | [1][2][4] |
| Storage | 0-8 °C | [1] |
Applications in Research and Drug Development
The rigid diphenylmethyl group of this compound provides a valuable tool for designing peptides with constrained conformations, leading to enhanced biological activity and stability. Its primary applications are in the development of therapeutic peptides and small molecules.
Ghrelin Receptor Inverse Agonists
This compound is a key component in the synthesis of potent inverse agonists for the ghrelin receptor (GHS-R1a).[5] The ghrelin receptor exhibits high constitutive activity, which is implicated in the regulation of appetite and energy homeostasis.[1] Inverse agonists containing this amino acid can reduce this basal activity, making them promising candidates for the treatment of obesity and metabolic disorders.[6] The introduction of the bulky 3,3-diphenylpropyl side chain into peptide sequences has been shown to be crucial for their inverse agonist activity.[5]
Thrombin Inhibitors
This unnatural amino acid has also been incorporated into the structure of thrombin inhibitors.[7] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic diseases.[8][9] The diphenylalanine scaffold can be utilized to design non-peptide or pseudopeptide inhibitors that interact with the active site or allosteric sites of thrombin, thereby blocking its procoagulant functions.[10]
Neurotransmitter Modulation
Research suggests a potential role for D-amino acids, including derivatives of phenylalanine, in the modulation of neurotransmitter systems.[11][12] While specific pathways involving this compound are still under investigation, its structural similarity to phenylalanine, a precursor to catecholamines, suggests potential interactions with neurological targets.[12]
Experimental Protocols
The incorporation of this compound into peptide chains is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of a peptide containing this compound on a Rink Amide resin.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[3][13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[14][15]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-3,3-Diphenyl-D-alanine) by dissolving it with a coupling reagent (e.g., HATU) and DIPEA in DMF.[3][14]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours.[13]
-
Monitor the reaction completion using the Kaiser test.[3]
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[13]
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[3]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[3]
Inositol Triphosphate (IP) Turnover Assay
This assay is used to determine the functional activity of ligands, such as inverse agonists containing this compound, at the ghrelin receptor by measuring the accumulation of inositol phosphates.[1]
Materials:
-
Cells expressing the ghrelin receptor (e.g., transiently transfected COS-7 or HEK293 cells)
-
myo-[³H]inositol
-
Stimulation buffer
-
Lysis buffer
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Plate the ghrelin receptor-expressing cells and label them overnight with myo-[³H]inositol.
-
Ligand Treatment: Wash the cells and incubate them with varying concentrations of the test compound (the peptide containing this compound) for a defined period.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents.
-
Separation of Inositol Phosphates: Apply the cell lysates to Dowex anion-exchange columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the ligand concentration to determine the potency (IC₅₀) and efficacy of the inverse agonist. A decrease in the basal level of inositol phosphate accumulation indicates inverse agonism.
Signaling Pathways and Mechanisms of Action
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand ghrelin, primarily couples to the Gαq/11 protein.[16] This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses. Inverse agonists containing this compound act by stabilizing an inactive conformation of the receptor, thereby reducing its constitutive, ligand-independent signaling.
Mechanism of Thrombin Inhibition
Direct thrombin inhibitors (DTIs) function by binding to thrombin and blocking its enzymatic activity.[7] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. DTIs can be classified based on their binding mode to thrombin. Univalent DTIs bind only to the active site, while bivalent inhibitors interact with both the active site and an exosite. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that reduces thrombin's activity.[10] Peptidomimetics containing this compound can be designed to target these specific sites on the thrombin molecule, thereby preventing the downstream events of the coagulation cascade.
Conclusion
This compound is a synthetically valuable amino acid with significant potential in the design and development of novel therapeutics. Its incorporation into peptides and small molecules can lead to compounds with enhanced stability and potent biological activity. The detailed understanding of its properties, synthetic incorporation, and mechanisms of action, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage this unique building block in their scientific endeavors. Further exploration of its role in modulating various biological pathways is warranted and may unveil new therapeutic opportunities.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the constitutive activity of the ghrelin receptor by use of pharmacological tools and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 11. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of inositol 1,4,5-trisphosphate-induced Ca2+ release by reversible phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3,3-Diphenyl-D-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 3,3-Diphenyl-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique structural properties of this compound, particularly when incorporated into peptides, can enhance metabolic stability and modulate biological activity, making it a valuable building block for therapeutic peptides, such as ghrelin receptor antagonists. This document details a robust and highly stereoselective synthetic route, presents key quantitative data, and outlines the relevant biological signaling pathways.
Introduction
This compound is an unnatural amino acid characterized by the presence of two phenyl groups at the β-carbon. This structural feature imparts significant steric bulk and hydrophobicity, which can be leveraged to design peptides with improved pharmacological properties. The incorporation of D-amino acids, such as this compound, into peptide sequences is a well-established strategy to increase resistance to enzymatic degradation, thereby prolonging their in vivo half-life. Furthermore, the specific stereochemistry and conformational constraints imposed by this amino acid can lead to enhanced receptor binding affinity and selectivity. A notable application of this compound is in the development of antagonists for the ghrelin receptor (GHSR), a G protein-coupled receptor that plays a crucial role in regulating appetite and energy homeostasis.
Enantioselective Synthesis of this compound
A reliable and well-documented method for the enantioselective synthesis of this compound utilizes a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary. This method ensures high stereocontrol at the α-carbon, leading to the desired D-enantiomer with high purity.
Synthesis Workflow
The overall synthetic strategy involves the acylation of a chiral oxazolidinone with 3,3-diphenylpropanoic acid, followed by stereoselective amination and subsequent hydrolysis to yield the target amino acid.
Experimental Protocol
The following protocol is adapted from the work of Chen et al. (1992) published in Tetrahedron Letters.
Step 1: Synthesis of N-(3,3-diphenylpropanoyl)-(R)-4-benzyl-2-oxazolidinone
-
To a solution of 3,3-diphenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 30 minutes.
-
Add the crude acid chloride dissolved in anhydrous THF to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Asymmetric Amination
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add a solution of triisopropylbenzenesulfonyl azide (trisyl azide) (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with glacial acetic acid.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Hydrolysis and Deprotection
-
Dissolve the product from the previous step in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction with aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M hydrochloric acid (HCl) to pH ~2.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to ~7 with a suitable base.
-
The product, this compound, can be isolated by crystallization or lyophilization.
Quantitative Data
| Step | Product | Diastereomeric Excess (d.e.) | Specific Rotation [α]D |
| 2 | N-azido-N-acyl oxazolidinone | >98% | - |
| 3 | This compound | >98% (enantiomeric excess) | +8.5 (c 1.0, 1N HCl) |
Biological Context: Ghrelin Receptor Antagonism
This compound is a key component in the design of potent and selective antagonists of the ghrelin receptor (GHSR). Ghrelin, the endogenous ligand for GHSR, stimulates appetite and promotes adiposity. Therefore, antagonists of this receptor are of great interest as potential therapeutics for the treatment of obesity and metabolic disorders.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor is a G protein-coupled receptor that primarily signals through the Gαq pathway. Upon ghrelin binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological effects of ghrelin.
A ghrelin receptor antagonist containing this compound competitively binds to the receptor, preventing ghrelin from binding and thereby inhibiting the downstream signaling cascade.
Conclusion
The enantioselective synthesis of this compound is a critical process for the development of advanced peptide therapeutics. The use of chiral auxiliaries provides a robust and highly stereoselective method to obtain this valuable non-proteinogenic amino acid. Its incorporation into peptides, particularly as a component of ghrelin receptor antagonists, highlights its potential in addressing metabolic disorders. A thorough understanding of its synthesis and biological mechanism of action is essential for researchers and professionals in the field of drug discovery and development.
An In-depth Technical Guide to the Unnatural Amino Acid 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the unnatural amino acid 3,3-Diphenyl-D-alanine (D-Dph), a valuable building block in modern medicinal chemistry and peptide drug design. Its unique structural features offer significant advantages in enhancing the potency, stability, and pharmacokinetic profiles of bioactive peptides.
Core Properties of this compound
This compound is a non-proteinogenic amino acid characterized by the presence of two phenyl groups attached to the β-carbon of a D-alanine backbone. This diphenylmethyl moiety imparts significant steric bulk and hydrophobicity, which are key to its utility in peptide and peptidomimetic design.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-amino-3,3-diphenylpropanoic acid |
| Synonyms | D-Ala(3,3-diphenyl)-OH, (R)-2-Amino-3,3-diphenylpropionic acid, D-3,3-Diphenylalanine, β,β-Diphenyl-D-alanine |
| CAS Number | 149597-91-1[3] |
| Molecular Formula | C₁₅H₁₅NO₂[3] |
| Molecular Weight | 241.29 g/mol [3] |
| Appearance | White to off-white powder[4] |
| Melting Point | 202-210 °C[4] |
| Optical Rotation | -26.0±1º (c=1 in MeOH)[4] |
Synthesis of this compound and its Derivatives
The asymmetric synthesis of this compound is crucial for its application in chiral drug design. While various methods exist for the synthesis of unnatural amino acids, a common approach involves the stereoselective amination of a prochiral precursor.
Asymmetric Synthesis of this compound
A plausible synthetic route for the enantiomerically pure (R)-2-amino-3,3-diphenylpropanoic acid involves the use of a chiral auxiliary. This method ensures high stereoselectivity, which is critical for its biological applications.
Experimental Protocol: Asymmetric Synthesis
-
Preparation of the Precursor: The synthesis can be initiated from 3,3-diphenylpropanoic acid. This precursor can be prepared through various established organic chemistry reactions, such as a Michael addition of a diphenylmethyl Grignard reagent to a suitable acrylic acid derivative.
-
Chiral Auxiliary Attachment: The 3,3-diphenylpropanoic acid is then coupled to a chiral auxiliary, for instance, an Evans oxazolidinone. This step creates a chiral substrate for the subsequent stereoselective amination.
-
α-Amination: The enolate of the chiral auxiliary-attached precursor is formed using a strong base like lithium diisopropylamide (LDA). This enolate is then reacted with an electrophilic amine source, such as a trisyl azide, to introduce the amino group stereoselectively at the α-position.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved under mild conditions, for example, using lithium hydroxide, to yield the desired (R)-2-amino-3,3-diphenylpropanoic acid.
-
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high enantiomeric and chemical purity.
Synthesis of Protected Derivatives for Peptide Synthesis
For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino group of this compound is typically protected with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group.[5][6]
Table 2: Properties of Protected this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight | CAS Number |
| Fmoc-3,3-Diphenyl-D-alanine | C₃₀H₂₅NO₄ | 463.53 g/mol | 189937-46-0[7] |
| Boc-3,3-Diphenyl-D-alanine | C₂₀H₂₃NO₄ | 341.40 g/mol | 117027-46-0[8] |
Experimental Protocol: Synthesis of Fmoc-3,3-Diphenyl-D-alanine
-
Dissolution: this compound is dissolved in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Basification: A base, typically sodium bicarbonate or sodium carbonate, is added to the solution to deprotonate the amino group.
-
Fmocylation: Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure Fmoc-3,3-Diphenyl-D-alanine.
A similar procedure can be followed for the synthesis of Boc-3,3-Diphenyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[9]
Application in Drug Development: Targeting the Ghrelin Receptor
A significant application of this compound is in the development of peptides that modulate the activity of the ghrelin receptor (GHSR1a).[10] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[11][12]
The Ghrelin Receptor Signaling Pathway
Ghrelin, the endogenous ligand for GHSR1a, stimulates appetite by activating Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the hypothalamus.[1][5] The GHSR1a can signal through multiple G-protein pathways, primarily Gαq and Gαi/o, leading to various downstream effects.[2][13] The receptor also exhibits high constitutive (ligand-independent) activity, which is a key target for inverse agonists.[14]
Caption: Ghrelin receptor signaling pathway and the action of a D-Dph-containing inverse agonist.
This compound as a Potent Inverse Agonist Modulator
Research has shown that the incorporation of this compound at specific positions within peptide sequences can lead to highly potent and efficient inverse agonists of the ghrelin receptor.[10] Inverse agonists are of significant therapeutic interest as they can reduce the high constitutive activity of the receptor, thereby decreasing baseline signaling that may contribute to conditions like obesity.[14]
Table 3: Biological Activity of a this compound Containing Peptide
| Peptide | Target | Activity | Potency | Reference |
| Hexapeptide with D-Dph at position 2 | Ghrelin Receptor (GHSR1a) | Inverse Agonist | Highly potent and efficient | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
The following is a general protocol for the manual synthesis of a peptide containing this compound using Fmoc chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)
-
Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Gradient Elution: Purify the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[15][16]
Characterization by Mass Spectrometry and NMR
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized peptide.
-
Expected Result: The observed mass should correspond to the calculated mass of the peptide containing this compound. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and its protected derivatives.
-
Expected ¹H NMR Chemical Shifts (for the core structure in a suitable deuterated solvent):
-
The aromatic protons of the two phenyl groups will appear as multiplets in the range of δ 7.0-7.5 ppm.
-
The α-proton will appear as a singlet or a doublet (depending on coupling) in the region of δ 4.0-4.5 ppm.
-
The β-proton will appear as a singlet or a doublet in the region of δ 4.5-5.0 ppm.
-
-
Expected ¹³C NMR Chemical Shifts:
-
The aromatic carbons will resonate in the region of δ 125-145 ppm.
-
The α-carbon will appear around δ 55-60 ppm.
-
The β-carbon will be in the range of δ 50-55 ppm.
-
The carbonyl carbon will be observed downfield, typically around δ 170-175 ppm.
-
Conclusion
This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can significantly enhance their therapeutic properties by increasing stability, modulating receptor interactions, and improving pharmacokinetic profiles. The ability to synthesize this unnatural amino acid and its protected derivatives, coupled with standard peptide synthesis and purification techniques, allows for the rational design of novel peptide-based therapeutics targeting a range of diseases. The modulation of the ghrelin receptor is a prime example of its potential, offering new avenues for the treatment of metabolic disorders.
References
- 1. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Ghrelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. academic.oup.com [academic.oup.com]
- 14. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bachem.com [bachem.com]
A Technical Guide to 3,3-Diphenyl-D-alanine: Structure, Stereochemistry, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenyl-D-alanine is a non-proteinogenic, or "unnatural," amino acid distinguished by its unique architecture. Structurally, it is an alanine derivative where two phenyl groups are attached to the β-carbon (Cβ). This substitution imparts significant steric bulk and hydrophobicity, making it a valuable building block in medicinal chemistry and protein engineering. Unlike proteinogenic amino acids, this compound is not used in ribosomal protein synthesis but serves as a crucial synthon for creating peptide analogues and complex organic molecules with enhanced stability and novel biological activities.[1][2] Its applications range from the development of enzyme inhibitors to the study of protein folding and molecular interactions.[3][4]
Structure and Stereochemistry
The core structure of this compound consists of a central α-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a β-carbon (Cβ) which is geminally disubstituted with two phenyl rings.
Chirality and D-Configuration
The α-carbon of this compound is a chiral center, leading to the existence of two enantiomers: D-alanine and L-alanine. The "D" designation specifies the stereochemical configuration at this center. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon are ranked, and for this compound, the configuration is (R). This specific spatial arrangement is critical for its interaction with other chiral molecules, such as enzymes and receptors.
Enantiomeric Comparison
The biological and chemical properties of this compound are intrinsically linked to its stereochemistry. The L-enantiomer, 3,3-Diphenyl-L-alanine, serves as its mirror image. The distinct spatial arrangement of substituents determines how each isomer fits into chiral environments like enzyme active sites, often leading to vastly different biological effects.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 149597-91-1 | [3][4][5][6] |
| Molecular Formula | C₁₅H₁₅NO₂ | [5][6] |
| Molecular Weight | 241.29 g/mol | [5][6] |
| Appearance | Almost white to white powder/solid | |
| Melting Point | 202-210 °C | [3] |
| Optical Rotation | -26.0±1º (c=1 in MeOH) | [3] |
| Assay (Purity) | ≥98.0% to ≥99% (HPLC) | [3][7] |
| Predicted Boiling Point | 389.2 ± 30.0 °C | [5] |
| Predicted Density | 1.198 ± 0.06 g/cm³ | [5] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure D-amino acids like this compound requires stereoselective methods to control the configuration of the chiral center.[1] Common strategies include enzymatic resolutions, dynamic kinetic resolutions, and asymmetric synthesis using chiral auxiliaries or catalysts.[8][9] A historically noted approach for preparing the individual enantiomers of 3,3-diphenylalanine involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid.[4]
Below is a representative, generalized protocol for the asymmetric synthesis of this compound based on this chiral auxiliary approach.
Generalized Asymmetric Synthesis Protocol
This protocol outlines the key steps for synthesizing the target molecule via an Evans oxazolidinone chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Objective: To couple 3,3-diphenylpropanoic acid with a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone).
-
Procedure:
-
Dissolve 3,3-diphenylpropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or thionyl chloride) or by using a coupling agent.
-
In a separate flask, dissolve the chiral auxiliary and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Slowly add the activated acid to the auxiliary solution at 0 °C and allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the resulting N-acyl oxazolidinone by column chromatography.
-
Step 2: Asymmetric α-Amination
-
Objective: To introduce the amino group stereoselectively at the α-position.
-
Procedure:
-
Dissolve the purified N-acyl oxazolidinone in an anhydrous polar aprotic solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base (e.g., NaHMDS or LDA) dropwise to form the corresponding enolate.
-
After stirring for approximately 30-60 minutes, add a suitable electrophilic aminating agent (e.g., a trisyl azide or similar N-transfer reagent).
-
Maintain the reaction at -78 °C for several hours, then quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, dry, and purify by chromatography.
-
Step 3: Cleavage of the Chiral Auxiliary
-
Objective: To hydrolyze the N-acyl bond to release the chiral amino acid and recover the auxiliary.
-
Procedure:
-
Dissolve the α-amino product from the previous step in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH) or another suitable base and stir at room temperature.
-
Monitor the reaction for the complete cleavage of the auxiliary.
-
Acidify the reaction mixture to protonate the amino acid and precipitate the chiral auxiliary, which can be recovered by filtration.
-
Isolate the crude this compound from the aqueous layer, often by ion-exchange chromatography or crystallization.
-
Step 4: Final Purification
-
Objective: To obtain the final product with high purity.
-
Procedure:
-
Purify the crude amino acid by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Confirm the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral HPLC.
-
Applications in Research and Development
The unique structural features of this compound make it a powerful tool for modifying peptides and designing novel therapeutics.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of peptide-based drugs. Its bulky diphenyl groups can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile and in-vivo stability of a therapeutic peptide. It has been used to create pseudopeptide analogues that act as potent enzyme inhibitors, such as thrombin inhibitors.[4]
-
Protein Engineering and Folding Studies: Researchers incorporate this amino acid into peptide sequences to probe protein structure and function. The significant hydrophobicity and steric hindrance of the diphenylmethyl group can enforce specific secondary structures (e.g., turns or helices), providing insights into the mechanisms of protein folding and molecular recognition.[3]
-
Enzyme Inhibition and Receptor Binding: The distinct conformation and properties of this compound are leveraged to design molecules that can bind with high affinity and specificity to enzyme active sites or cell surface receptors, making it a valuable component in the development of targeted therapies.[3]
References
- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diphenylalanine - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 149597-91-1 [m.chemicalbook.com]
- 6. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 7. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 3,3-Diphenyl-D-alanine: A Core Component of Potent Ghrelin Receptor Inverse Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenyl-D-alanine (D-Dph) is a non-natural, sterically hindered amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its unique structural properties, particularly the presence of two phenyl groups on the β-carbon, impart significant conformational constraints and the potential for strong hydrophobic and π-π interactions. This guide explores the core biological activity of this compound, focusing on its pivotal role in the development of potent inverse agonists for the ghrelin receptor (GHSR1a). We will delve into the quantitative data from key studies, provide detailed experimental methodologies, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction: The Significance of this compound in Drug Design
This compound is a synthetic amino acid analog that serves as a valuable building block in peptide and pseudopeptide synthesis.[1] Its incorporation into peptide sequences can enhance stability, bioavailability, and receptor affinity.[1] The bulky diphenylmethyl group provides a high degree of hydrophobicity and conformational restriction, which can be exploited to design ligands with high potency and selectivity for specific biological targets.[1] One of the most prominent applications of this compound is in the creation of inverse agonists for the ghrelin receptor, a G-protein coupled receptor (GPCR) with high constitutive activity.[2]
Core Biological Activity: Inverse Agonism at the Ghrelin Receptor
The ghrelin receptor (GHSR1a) is a key regulator of energy homeostasis, appetite, and growth hormone secretion.[3] A notable feature of this receptor is its high level of constitutive, or ligand-independent, activity.[3][4] This basal signaling can be modulated by inverse agonists, which bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[5]
The incorporation of this compound into small peptide scaffolds has been shown to yield highly potent and efficient inverse agonists of the ghrelin receptor.[2] Specifically, the substitution of the amino acid at position 2 in the hexapeptide KwFwLL-NH₂ with this compound (d-Dip) leads to a significant enhancement of inverse agonist activity.[2]
Quantitative Data
The following table summarizes the biological activity of a representative peptide containing this compound, demonstrating its potent inverse agonist properties at the ghrelin receptor.
| Compound ID | Sequence | Assay Type | Target | Potency (EC₅₀) | Efficacy (Δeff) | Reference |
| 1 | K-(d-Dip )-FwLL-NH₂ | Inositol Phosphate Turnover | Ghrelin Receptor (GHSR1a) | Highly Potent | High | [2] |
Note: While the primary reference describes the compound as a "highly potent and efficient inverse agonist," the exact EC₅₀ and efficacy values from the full publication are not available in the abstract. Further review of the complete study is recommended for precise quantitative data.
Signaling Pathways and Mechanism of Action
The ghrelin receptor primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[6] Due to its high constitutive activity, there is a basal level of signaling even in the absence of the endogenous agonist, ghrelin.[4]
An inverse agonist containing this compound binds to the ghrelin receptor and stabilizes it in an inactive conformation, thereby reducing the basal Gαq/11 signaling.[2][5]
Figure 1. Ghrelin Receptor Inverse Agonism Pathway.
Experimental Protocols
The characterization of this compound-containing peptides as ghrelin receptor inverse agonists relies on specific in vitro assays. The following are detailed methodologies for the key experiments.
Inositol Phosphate (IP) Turnover Assay
This functional assay measures the ability of a compound to modulate the Gαq/11 signaling pathway by quantifying the accumulation of inositol phosphates.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or inverse agonist at the ghrelin receptor.
Methodology:
-
Cell Culture and Transfection:
-
COS-7 or HEK293 cells are transiently transfected with a plasmid encoding the human ghrelin receptor (GHSR1a).[7]
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Radiolabeling:
-
24 hours post-transfection, cells are incubated with myo-[³H]-inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.[7]
-
-
Compound Incubation:
-
Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold formic acid solution.[7]
-
The cell lysates are neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).[7]
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the basal activity (vehicle-treated cells) and the maximal response induced by a full agonist (e.g., ghrelin).
-
Dose-response curves are generated, and EC₅₀ values are calculated using non-linear regression analysis. For inverse agonists, the reduction in basal signaling is quantified.
-
Figure 2. Inositol Phosphate Turnover Assay Workflow.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity of a test compound for the ghrelin receptor.
Methodology:
-
Membrane Preparation:
-
Cells stably or transiently expressing the ghrelin receptor are harvested and homogenized in a cold buffer.
-
The cell homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
-
Competitive Binding Reaction:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ghrelin or [³⁵S]-MK-677) is incubated with the cell membranes.[4][7]
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[4]
-
-
Incubation and Separation:
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma or beta counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Inhibition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a crucial synthetic amino acid for the design of potent ghrelin receptor inverse agonists. Its incorporation into peptide scaffolds confers high potency and efficacy in reducing the constitutive activity of the GHSR1a. The experimental protocols detailed herein provide a framework for the characterization of such compounds. The continued exploration of this compound and its analogs holds significant promise for the development of novel therapeutics targeting the ghrelin system for the treatment of metabolic disorders and other conditions associated with ghrelin dysregulation.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An aromatic region to induce a switch between agonism and inverse agonism at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of heterodimerisation and interacting proteins in ghrelin receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Interaction Pattern for a Functionally Biased Ghrelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
3,3-Diphenyl-D-alanine: A Phenylalanine Analog for Advanced Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid and a structural analog of phenylalanine, characterized by the presence of two phenyl groups on its β-carbon. This unique structural modification imparts significant steric bulk and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptide sequences has been shown to enhance metabolic stability, modulate receptor binding affinity, and influence peptide conformation. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in drug discovery and development, with a focus on its role in creating peptides with improved therapeutic potential.
Introduction
The development of novel peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. The natural L-amino acid composition of peptides makes them susceptible to rapid degradation by proteases. One effective strategy to overcome this limitation is the incorporation of unnatural amino acids. This compound, with its D-chiral configuration and bulky diphenylmethyl side chain, serves as a powerful tool to enhance the pharmacokinetic profile and biological activity of peptides.[1][2]
The two phenyl groups introduce significant steric hindrance, which can protect adjacent peptide bonds from enzymatic cleavage.[2] Furthermore, the increased hydrophobicity can influence peptide folding and enhance interactions with biological targets, such as G-protein coupled receptors (GPCRs).[1][2] This guide will delve into the technical aspects of utilizing this compound as a strategic component in modern drug design and discovery.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3,3-diphenylpropanoic acid | |
| Molecular Formula | C₁₅H₁₅NO₂ | [3] |
| Molecular Weight | 241.29 g/mol | [3] |
| Melting Point | 202-210 °C | |
| Appearance | Pale white to white solid | [3] |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Soluble in methanol | |
| Storage | 0 - 8 °C | [3] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its protected derivatives for solid-phase peptide synthesis (SPPS) is a critical aspect of its application.
Enantioselective Synthesis of this compound
The enantioselective synthesis of D-amino acids can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.[4] A common strategy involves the resolution of a racemic mixture of 3,3-diphenylalanine.
Synthesis of Boc-3,3-Diphenyl-D-alanine
The tert-butyloxycarbonyl (Boc) protecting group is frequently used in peptide synthesis. The synthesis of Boc-3,3-Diphenyl-D-alanine involves the reaction of this compound with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.[5][6]
Synthesis of Fmoc-3,3-Diphenyl-D-alanine
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis. Fmoc-3,3-Diphenyl-D-alanine is synthesized by reacting this compound with a fluorenylmethyloxycarbonyl derivative, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in the presence of a base.[2]
Applications in Peptide and Drug Design
The incorporation of this compound into peptide sequences offers several advantages in the development of therapeutic agents.
Enhanced Metabolic Stability
The D-configuration and the bulky diphenylmethyl side chain of this compound provide steric hindrance that protects the peptide backbone from degradation by proteases. This leads to an increased plasma half-life and improved bioavailability of the peptide therapeutic.[2][7]
Modulation of Receptor Binding and Activity
The unique stereochemistry and hydrophobicity of this compound can significantly alter the three-dimensional structure of a peptide. This conformational change can modulate its binding affinity and functional activity at biological targets, such as receptors and enzymes.[2] In some cases, the introduction of this analog can switch a peptide from an agonist to an antagonist or an inverse agonist.[1]
Case Study: Ghrelin Receptor Inverse Agonists
A notable application of this compound is in the development of inverse agonists for the ghrelin receptor (GHSR-1a), a G-protein coupled receptor with high constitutive activity.[1][2] Peptides incorporating this compound have been synthesized and evaluated for their ability to reduce the basal signaling of the ghrelin receptor.[1] This has significant therapeutic potential for conditions such as obesity.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3,3-Diphenyl-D-alanine
This protocol outlines the general steps for incorporating Fmoc-3,3-Diphenyl-D-alanine into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3,3-Diphenyl-D-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the activator base (e.g., DIPEA, 6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-3,3-Diphenyl-D-alanine at the desired position.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay
This protocol describes a general method to assess the stability of a peptide containing this compound in human serum.
Materials:
-
Peptide stock solution (in a suitable buffer)
-
Human serum
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system with a C18 column
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 100 µM with human serum at 37 °C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.
-
Centrifugation: Centrifuge the samples to precipitate serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂).
Quantitative Data
The incorporation of this compound can significantly impact the biological activity and stability of peptides. The following tables provide illustrative quantitative data.
Table 1: Illustrative Receptor Binding Affinity of Peptides Containing Diphenylalanine Analogs
| Peptide | Receptor Target | Binding Affinity (Ki, nM) |
| Peptide A (with L-Phe) | Receptor X | 15.2 |
| Peptide B (with D-Phe) | Receptor X | 8.7 |
| Peptide C (with this compound) | Receptor X | 2.1 |
Table 2: Illustrative In Vitro Stability of Peptides in Human Serum
| Peptide | Modification | Half-life (t₁/₂, hours) |
| Peptide X (all L-amino acids) | None | 1.5 |
| Peptide Y (with D-Phe) | D-amino acid substitution | 8.2 |
| Peptide Z (with this compound) | Diphenylalanine analog | > 24 |
Signaling Pathways and Workflows
Ghrelin Receptor (GHSR-1a) Signaling Pathway
The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its agonist ghrelin, activates downstream signaling cascades. However, GHSR-1a also exhibits high constitutive (ligand-independent) activity. Inverse agonists, such as peptides containing this compound, can bind to the receptor and reduce this basal signaling.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of a peptide containing this compound and its subsequent biological evaluation.
Conclusion
This compound is a valuable synthetic amino acid that offers significant advantages in the design of peptide-based therapeutics. Its ability to enhance metabolic stability and modulate biological activity makes it a powerful tool for overcoming common challenges in peptide drug development. The strategic incorporation of this phenylalanine analog can lead to the creation of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.
References
- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Alanine Mutants of the Interface Residues of Human Thymidylate Synthase Decode Key Features of the Binding Mode of Allosteric Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3,3-Diphenyl-D-alanine: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid that has garnered interest within the scientific community, primarily as a specialized building block in peptide and peptidomimetic synthesis. Its unique structural feature, a diphenylmethyl group at the β-carbon, imparts significant steric bulk and hydrophobicity. These properties are leveraged to create peptides with enhanced stability, constrained conformations, and novel biological activities. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the technical details relevant to researchers in drug development and medicinal chemistry. While direct pharmacological activity and specific signaling pathway interactions of the standalone molecule are not well-documented in publicly available literature, its utility as a synthetic tool is significant.
Discovery and History
The development of this compound is rooted in the broader field of unnatural amino acid synthesis, a discipline that has provided medicinal chemists with a powerful toolkit for modifying the properties of peptides. The introduction of non-natural amino acids can lead to peptides with improved resistance to enzymatic degradation, enhanced receptor affinity and selectivity, and better pharmacokinetic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 149597-91-1 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 235 °C |
| Solubility | Soluble in methanol |
Experimental Protocols: Synthesis of Chiral α-Amino Acids
Representative Protocol: Asymmetric Synthesis of a Chiral α-Amino Acid via Electrophilic Amination of an Evans Oxazolidinone Acyl Imide
This protocol is a general representation and would require optimization for the specific synthesis of this compound, starting from 3,3-diphenylpropanoic acid.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at 0 °C, add a base (e.g., triethylamine) (1.1 eq.).
-
Slowly add the desired acyl chloride (e.g., 3,3-diphenylpropanoyl chloride) (1.05 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Electrophilic Amination
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) (1.1 eq.) to form the sodium enolate. Stir for 30-60 minutes at -78 °C.
-
In a separate flask, prepare a solution of an electrophilic amine source (e.g., trisyl azide) (1.2 eq.) in the same anhydrous solvent.
-
Slowly add the enolate solution to the amine source solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the α-azido product by flash chromatography.
Step 3: Reduction of the Azide
-
Dissolve the α-azido product in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenation (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
Step 4: Hydrolysis of the Chiral Auxiliary
-
Dissolve the α-amino product in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (H₂O₂) (excess).
-
Stir the reaction at 0 °C to room temperature for several hours.
-
Quench the excess peroxide with sodium sulfite.
-
Adjust the pH to acidic (pH ~2) with aqueous HCl.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
The aqueous layer, containing the desired amino acid, can be purified by ion-exchange chromatography or crystallization.
Signaling Pathways and Mechanisms of Action
There is currently a lack of published scientific literature detailing the involvement of this compound as a standalone molecule in any specific signaling pathway. Its primary application is as a structural component within larger peptide molecules. The introduction of the bulky 3,3-diphenylpropyl side chain can enforce a specific conformation on the peptide backbone, which in turn can modulate its binding to a biological target, such as an enzyme or a receptor.
For instance, when incorporated into a peptide designed to be an enzyme inhibitor, the diphenylmethyl group can interact with hydrophobic pockets in the enzyme's active site, contributing to the overall binding affinity and inhibitory potency of the peptide. This mechanism is not a direct signaling event by this compound itself, but rather a structure-based contribution to the function of the larger molecule.
Quantitative Data
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists. Its discovery and synthesis have provided a means to introduce significant steric bulk and hydrophobicity into peptide structures, enabling the exploration of novel chemical space and the development of peptides with enhanced properties. While the standalone molecule does not have a well-defined pharmacological profile or known involvement in specific signaling pathways, its utility in the design and synthesis of enzyme inhibitors and other biologically active peptides is established. Future research may yet uncover direct biological activities of this interesting unnatural amino acid.
References
The Solubility of 3,3-Diphenyl-D-alanine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,3-Diphenyl-D-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and materials science research. Due to its unique structural features, particularly the two phenyl groups, this compound exhibits enhanced stability and a distinct solubility profile compared to its natural counterparts.[1] This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium. This property is a critical determinant of a drug candidate's bioavailability and plays a pivotal role in designing processes such as crystallization, formulation, and synthesis.
Due to its zwitterionic nature, this compound possesses both hydrophilic (amino and carboxyl groups) and hydrophobic (diphenylmethyl group) moieties. This amphiphilic character governs its solubility across different solvent systems. While generally soluble in water, its solubility in nonpolar organic solvents is limited. However, the presence of the bulky, hydrophobic diphenyl group suggests an increased affinity for organic solvents with moderate polarity or aromatic character, where favorable intermolecular interactions can occur.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. This highlights a notable gap in the physicochemical characterization of this important molecule.
However, valuable insights can be drawn from studies on closely related derivatives. Research on the N-capped derivative, N-(t-butoxycarbonyl)-diphenylalanine-OH (Boc-FF), provides some of the most relevant quantitative data. The following table summarizes the reported solubility of two polymorphic forms of this derivative in ethanol-water mixtures. It is crucial to note that these values are for a derivative and may not be directly representative of the parent compound, this compound.
| Compound | Polymorphic Form | Solvent System | Temperature | Solubility |
| N-(t-butoxycarbonyl)-diphenylalanine-OH | Orthorhombic | 50% Ethanol in Water | Not Specified | ~0.85 mg/mL[2] |
| N-(t-butoxycarbonyl)-diphenylalanine-OH | Monoclinic | 5% Ethanol in Water | Not Specified | ~0.01 mg/mL[2] |
Table 1: Solubility of a 3,3-Diphenylalanine Derivative in Ethanol-Water Mixtures.[2]
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[3][4][5] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a known volume or weight of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound (202-210 °C).[6]
-
Continue drying until a constant weight is achieved, indicating complete removal of the solvent.[4][5] Cool the dish in a desiccator before each weighing to prevent moisture absorption.
-
Record the final constant weight of the dish with the dry solute.
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.
-
Weight of the filtered saturated solution: (Weight of dish + solution) - (Weight of empty dish)
-
Weight of the dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of the solvent: (Weight of the filtered saturated solution) - (Weight of the dissolved solute)
Solubility (g / 100 g solvent) = (Weight of the dissolved solute / Weight of the solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
This guide underscores the importance of experimentally determining the solubility of this compound in various organic solvents to support its growing applications in drug development and material science. The provided protocol for the gravimetric method offers a robust starting point for researchers to generate this critical data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scribd.com [scribd.com]
- 6. Expanding the solvent chemical space for self-assembly of dipeptide nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of the sterically hindered, non-natural amino acid 3,3-Diphenyl-D-alanine (D-Dip) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-Dip can significantly enhance the therapeutic potential of peptides by increasing their stability, hydrophobicity, and receptor binding affinity.
Introduction to this compound in SPPS
This compound is a derivative of phenylalanine with two phenyl groups attached to the β-carbon, creating significant steric bulk. This unique structure introduces conformational constraints into the peptide backbone, which can lead to improved biological activity and stability against enzymatic degradation. The Fmoc-protected form, Fmoc-D-3,3-diphenylalanine, is the standard building block for its incorporation via SPPS.
Due to its steric hindrance, the coupling of Fmoc-D-3,3-diphenylalanine requires optimized protocols compared to standard amino acids. Inefficient coupling can lead to deletion sequences and low purity of the final peptide. This guide outlines recommended reagents and procedures to overcome these challenges.
Key Considerations for SPPS with this compound
-
Steric Hindrance: The bulky nature of D-Dip necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling to ensure complete acylation.
-
Peptide Aggregation: The hydrophobicity of the diphenyl moiety can contribute to peptide aggregation on the solid support, hindering subsequent synthesis steps. The choice of resin and solvents can mitigate this issue.
-
Fmoc Deprotection: Standard Fmoc deprotection protocols are generally effective.
Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids
While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents for other sterically hindered amino acids, which can guide the selection for D-Dip incorporation.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing this compound.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 7-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-D-3,3-diphenylalanine
This protocol is optimized for sterically hindered amino acids and is recommended for the incorporation of Fmoc-D-3,3-diphenylalanine.
Reagents:
-
Fmoc-D-3,3-diphenylalanine (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents relative to resin loading)
-
DMF
Procedure:
-
In a separate vial, dissolve Fmoc-D-3,3-diphenylalanine and HATU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.
-
Double Coupling: Repeat steps 1-5 with fresh reagents.
-
Protocol 4: Final Cleavage and Deprotection
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry the resin under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical structure of this compound.
Caption: Decision workflow for coupling this compound.
Application Notes and Protocols for Fmoc-3,3-Diphenyl-D-alanine Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of the sterically hindered amino acid Fmoc-3,3-Diphenyl-D-alanine (Fmoc-D-Dpa-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the significant steric bulk of the diphenylmethyl side chain, optimized coupling protocols are essential to ensure high yields and purity of the final peptide.
Introduction
Fmoc-3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid derivative that is of significant interest in peptide chemistry and drug discovery. The incorporation of this residue can introduce conformational constraints and enhance hydrophobic interactions within a peptide, potentially leading to improved stability, receptor binding affinity, and therapeutic efficacy. Peptides containing 3,3-diphenylalanine have been utilized in the development of inverse agonists for G protein-coupled receptors (GPCRs), such as the ghrelin receptor.
The bulky nature of Fmoc-D-Dpa-OH presents a challenge during peptide synthesis, often leading to incomplete coupling reactions. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for the successful synthesis of peptides containing this residue.
Data Presentation
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the performance of commonly used coupling reagents for the incorporation of sterically hindered amino acids. While direct comparative data for Fmoc-3,3-Diphenyl-D-alanine is limited, the data presented for other bulky amino acids provides a strong indication of expected performance.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization | Key Advantages & Disadvantages |
| HATU | Aminium Salt | 30 - 60 min | > 99% | Very High | Very Low | Advantages: High reactivity, low racemization rates, effective for hindered amino acids. Disadvantages: Higher cost. |
| HCTU | Aminium Salt | 30 - 60 min | > 99% | Very High | Very Low | Advantages: Similar to HATU, highly efficient. Disadvantages: Higher cost. |
| COMU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low | Advantages: High reactivity, safer byproducts (Oxyma-based). Disadvantages: Limited solution stability. |
| PyBOP | Phosphonium Salt | 30 - 90 min | 98 - 99% | High | Low | Advantages: Efficient, avoids guanidinylation side reactions. Disadvantages: Can be less effective for extremely hindered couplings compared to HATU/COMU. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 min | 95 - 98% | Good | Very Low | Advantages: Cost-effective, low racemization with Oxyma. Disadvantages: Slower reaction kinetics compared to onium salts. |
Disclaimer: The quantitative data presented above is compiled from studies on various sterically hindered amino acids and may not be directly representative of Fmoc-3,3-Diphenyl-D-alanine. Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the incorporation of an amino acid during Fmoc-based SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Proceed with one of the coupling protocols detailed below (Protocol 2, 3, or 4).
4. Capping (Optional but Recommended for Difficult Couplings):
-
After the coupling step, if a Kaiser test indicates incomplete coupling even after a second coupling, cap the unreacted amines.
-
Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF.
Protocol 2: Coupling of Fmoc-3,3-Diphenyl-D-alanine using HATU/HCTU/COMU
This protocol is recommended for achieving the highest coupling efficiency with Fmoc-D-Dpa-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3,3-Diphenyl-D-alanine (3-5 equivalents relative to resin loading)
-
HATU, HCTU, or COMU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Activation Solution: In a separate vessel, dissolve Fmoc-3,3-Diphenyl-D-alanine and the coupling reagent (HATU, HCTU, or COMU) in DMF.
-
Base Addition: Add DIPEA to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture at room temperature for 2-4 hours. For this highly hindered amino acid, a longer coupling time is recommended.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Double Coupling (Recommended): If the Kaiser test is positive (blue/purple beads), a second coupling is highly recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents for another 1-2 hours.
Protocol 3: Coupling of Fmoc-3,3-Diphenyl-D-alanine using PyBOP
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3,3-Diphenyl-D-alanine (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Activation Solution: In a separate vessel, dissolve Fmoc-3,3-Diphenyl-D-alanine and PyBOP in DMF.
-
Base Addition: Add DIPEA to the activation solution and pre-activate for 5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 2.
-
Double Coupling: If necessary, perform a double coupling as described in step 7 of Protocol 2.
Protocol 4: Peptide Cleavage and Deprotection
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 5: Peptide Purification and Analysis
Procedure:
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the purity of the collected fractions by analytical RP-HPLC. Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Experimental Workflow
Caption: Workflow for a single coupling cycle of Fmoc-3,3-Diphenyl-D-alanine in SPPS.
Signaling Pathway: Ghrelin Receptor Inverse Agonism
Peptides containing 3,3-diphenylalanine derivatives can act as inverse agonists at the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) that is constitutively active and signals through the Gαq/11 pathway. Inverse agonists reduce this basal signaling activity.
Caption: Inverse agonism of a D-Dpa peptide at the constitutively active ghrelin receptor.
Application Notes and Protocols for Boc-3,3-Diphenyl-D-alanine in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,3-Diphenyl-D-alanine is a non-natural amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry. The presence of two phenyl groups on the α-carbon introduces significant steric bulk and unique conformational constraints into peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for its controlled and stepwise incorporation into peptide chains during solution-phase synthesis. This unique structural feature is utilized in drug design to create peptides and peptidomimetics with enhanced stability, receptor-binding affinity, and specific biological activities.[1][2][3] Its incorporation can lead to novel therapeutics, particularly in fields like oncology and neurology.[1][2]
Applications in Peptide Synthesis and Drug Discovery
The primary application of Boc-3,3-Diphenyl-D-alanine lies in its use as a strategic component for designing peptides with specific secondary structures. The steric hindrance provided by the diphenyl moiety can disrupt or stabilize local conformations, such as β-turns or helical structures, which are often crucial for biological recognition and activity.
Key applications include:
-
Peptide Synthesis: It is an essential building block for constructing complex peptide chains, contributing to the design of novel therapeutics and biomaterials.[3]
-
Drug Discovery: This derivative is used to create modified peptides that can interact with biological targets, thereby advancing the development of new pharmaceutical agents.[3] The unique conformational stability imparted by the diphenylalanine residue can lead to peptides with improved therapeutic efficacy.
-
Conformational Control: The bulky diphenyl group can force specific backbone torsion angles, leading to more rigid structures that can enhance binding to target proteins.
-
Enzyme Inhibitors: Peptides incorporating this amino acid can be designed as potent and selective enzyme inhibitors, where the rigid conformation can lock the peptide into a bioactive state.
Experimental Protocols
This section provides detailed protocols for the solution-phase synthesis of a model dipeptide, Boc-3,3-Diphenyl-D-alanyl-L-alanine methyl ester (Boc-D-Dip-Ala-OMe) , followed by the deprotection of the Boc group.
Protocol 1: Solution-Phase Coupling of Boc-3,3-Diphenyl-D-alanine with L-Alanine Methyl Ester
This protocol describes the formation of a peptide bond between Boc-3,3-Diphenyl-D-alanine and the methyl ester of L-alanine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Boc-3,3-Diphenyl-D-alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of Amino Acid Ester:
-
In a round-bottom flask, suspend L-Alanine methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.05 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20 minutes to generate the free base of the amino acid ester.
-
-
Activation of Boc-3,3-Diphenyl-D-alanine:
-
In a separate flask, dissolve Boc-3,3-Diphenyl-D-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To the solution from step 2, add EDC·HCl (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized L-Alanine methyl ester solution from step 1 to the activated Boc-3,3-Diphenyl-D-alanine mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-D-Dip-Ala-OMe.
-
Protocol 2: N-terminal Boc Deprotection in Solution
This protocol outlines the removal of the Boc protecting group from the synthesized dipeptide to prepare it for further peptide chain elongation.
Materials:
-
Boc-D-Dip-Ala-OMe (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Isolation of the Deprotected Dipeptide Salt:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.
-
Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
The resulting product can be used directly in the next coupling step after neutralization.
-
Data Presentation
The following table summarizes representative quantitative data for the solution-phase synthesis of a dipeptide using Boc-3,3-Diphenyl-D-alanine. Due to the steric hindrance of the diphenylalanine residue, coupling reactions may require longer reaction times or more potent coupling reagents compared to less hindered amino acids.
| Coupling Partner (H-Xaa-OR) | Coupling Reagents | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| H-Ala-OMe | EDC/HOBt | DCM | 12-24 | 75-85 | >95 |
| H-Gly-OEt | HATU/DIPEA | DMF | 8-16 | 80-90 | >95 |
| H-Phe-OBn | DIC/HOAt | DCM/DMF | 16-24 | 70-80 | >95 |
| H-Val-OMe | PyBOP/DIPEA | DMF | 24-48 | 65-75 | >95 |
Note: Yields and reaction times are representative and can vary based on the specific coupling partner, reagents, and reaction conditions.
Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Role of Boc-3,3-Diphenyl-D-alanine in Synthesis.
References
Application Notes and Protocols for Incorporating 3,3-Diphenyl-D-alanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Among these, 3,3-Diphenyl-D-alanine (Dpa) has emerged as a critical building block for improving peptide stability, receptor affinity, and biological activity. Its unique structure, featuring two phenyl groups on the β-carbon, introduces significant steric bulk and hydrophobicity, which can enforce specific conformations and shield the peptide backbone from enzymatic degradation.[1]
These application notes provide a comprehensive guide for researchers on the incorporation of this compound into peptide sequences. This document outlines the benefits of this modification, detailed experimental protocols for synthesis and analysis, and examples of its application in modulating signaling pathways, with a focus on the ghrelin receptor.
Advantages of Incorporating this compound
The introduction of Dpa into a peptide sequence can confer several advantageous properties:
-
Enhanced Enzymatic Stability: Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The D-configuration and the bulky diphenylmethyl group of Dpa hinder recognition and cleavage by proteases, which are stereospecific for L-amino acids.[2] This increased resistance to proteolysis leads to a longer plasma half-life and improved bioavailability.
-
Conformational Rigidity: The steric hindrance imposed by the two phenyl groups restricts the rotational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to higher receptor binding affinity and selectivity.
-
Increased Hydrophobicity: The phenyl groups significantly increase the hydrophobicity of the peptide, which can enhance membrane permeability and interactions with hydrophobic pockets of target receptors.
-
Modulation of Receptor Activity: The conformational changes induced by Dpa can dramatically alter the way a peptide interacts with its receptor, potentially converting an agonist into an antagonist or vice versa.[2] This provides a valuable tool for fine-tuning the pharmacological profile of a peptide.
Quantitative Data on the Impact of this compound Incorporation
While the qualitative benefits of incorporating Dpa are well-established, specific quantitative data from head-to-head comparisons are often embedded within broader studies. The following tables provide a representative summary of the expected enhancements based on the principles of D-amino acid substitution and the introduction of bulky hydrophobic residues.
Table 1: Proteolytic Stability of Peptides with and without this compound
| Peptide Sequence | Modification | Half-life in Human Plasma (t½) | Analytical Method |
| Native Peptide (Example) | None | < 10 min | RP-HPLC/MS |
| Dpa-Modified Peptide (Example) | L-Ala replaced with Dpa | > 240 min | RP-HPLC/MS |
Note: These are representative values. The actual improvement in stability is dependent on the specific peptide sequence and the position of the Dpa substitution.
Table 2: Receptor Binding Affinity of Peptides with and without this compound
| Peptide | Receptor | Binding Affinity (Ki, nM) | Assay Method |
| Native Ligand (Example) | GPCR Target | 50 | Radioligand Binding Assay |
| Dpa-Modified Ligand (Example) | GPCR Target | 5 | Radioligand Binding Assay |
Note: The change in binding affinity can be an increase or decrease depending on whether the induced conformation is favorable for receptor interaction.
Table 3: Functional Activity of Peptides with and without this compound
| Peptide | Assay | Functional Activity (IC50/EC50, nM) |
| Native Peptide (Example) | Cell-based functional assay | 100 (agonist) |
| Dpa-Modified Peptide (Example) | Cell-based functional assay | 20 (antagonist) |
Note: The functional activity can be modulated, including a switch from agonism to antagonism.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol describes the manual synthesis of a peptide incorporating Fmoc-D-3,3-diphenylalanine using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-3,3-diphenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For coupling of Fmoc-D-3,3-diphenylalanine, a longer coupling time or double coupling may be necessary due to its steric bulk.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Peptide Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry (MS):
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
-
The observed mass should correspond to the calculated theoretical mass of the peptide.
Proteolytic Stability Assay
This protocol assesses the stability of the peptide in the presence of proteases.
Materials:
-
Purified peptide stock solution
-
Human plasma or a specific protease (e.g., trypsin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA))
-
RP-HPLC system
Protocol:
-
Prepare a solution of the peptide in the reaction buffer at a known concentration.
-
Initiate the reaction by adding human plasma or the protease solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Receptor Binding Assay (Competitive ELISA)
This protocol determines the binding affinity of the peptide to its target receptor.
Materials:
-
Recombinant receptor protein
-
Biotinylated native ligand
-
Streptavidin-coated 96-well plates
-
Dpa-modified peptide (competitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
HRP-conjugated antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coat the streptavidin-coated plate with the biotinylated native ligand.
-
Block the plate with assay buffer.
-
Add a fixed concentration of the recombinant receptor and varying concentrations of the Dpa-modified peptide to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated antibody that recognizes the receptor.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration and determine the IC50.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Application Example: Modulation of the Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that plays a key role in regulating appetite, growth hormone release, and energy homeostasis.[3] It is a promising target for the treatment of metabolic disorders. The endogenous ligand, ghrelin, is a 28-amino acid peptide.[4]
The incorporation of this compound into ghrelin analogues has been explored to develop potent and stable antagonists. These antagonists can block the constitutive activity of the ghrelin receptor and the signaling induced by endogenous ghrelin.
Signaling Pathway Overview:
Upon binding of ghrelin, the GHSR1a activates Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to downstream cellular responses, including the stimulation of appetite in hypothalamic neurons.[5][6]
A Dpa-containing ghrelin antagonist would bind to the GHSR1a but fail to induce the conformational change necessary for G-protein activation, thereby blocking this downstream signaling.
Conclusion
The incorporation of this compound is a valuable and versatile tool in peptide drug discovery. It offers a rational approach to enhance peptide stability and modulate biological activity. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers to successfully synthesize, characterize, and evaluate peptides containing this unique amino acid, ultimately accelerating the development of novel and effective peptide-based therapeutics.
References
- 1. This compound | 149597-91-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repositori.upf.edu [repositori.upf.edu]
Application Notes and Protocols for 3,3-Diphenyl-D-alanine in Peptide Conformational Constraint
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3,3-Diphenyl-D-alanine (D-Dph), a Cα,α-disubstituted amino acid, offers a unique tool for inducing conformational constraints within a peptide backbone. The two phenyl groups at the Cα position sterically hinder free rotation, leading to a more defined and predictable peptide structure. This can result in improved metabolic stability, receptor binding affinity, and altered biological activity. This document provides detailed application notes and experimental protocols for the utilization of D-Dph in peptide synthesis and analysis.
Disclaimer: Specific experimental data for this compound (D-Dph) is limited in the available scientific literature. Therefore, this document will leverage data from its close achiral analog, Cα,α-diphenylglycine (Dphg), and the broader class of Cα,α-disubstituted amino acids to provide comprehensive guidance. This approach is based on the structural similarity and the expected comparable influence on peptide conformation due to steric hindrance.
Application Notes
Rationale for Incorporating this compound
The introduction of D-Dph into a peptide sequence can confer several advantageous properties:
-
Conformational Rigidity: The bulky diphenyl groups severely restrict the Ramachandran space available to the amino acid residue, forcing the peptide backbone into a more defined conformation. Cα,α-disubstituted glycines, such as Dphg, are known to be conformationally restricted, with a strong preference for the fully extended (C5) region.[1][2] This can be leveraged to stabilize specific secondary structures like β-turns or extended strands.
-
Enhanced Proteolytic Stability: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as D-Dph, at or near a cleavage site can render the peptide resistant to enzymatic degradation, thereby increasing its in vivo half-life.
-
Modulation of Biological Activity: By locking a peptide into a specific conformation, D-Dph can enhance its binding affinity to a biological target. The fixed orientation of pharmacophoric groups can lead to more potent agonism or antagonism. The introduction of D-Dph can also be used to explore novel structure-activity relationships.
-
Increased Hydrophobicity: The two phenyl rings contribute significantly to the hydrophobicity of the peptide, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
Expected Conformational Effects
Based on studies of the analogous Cα,α-diphenylglycine (Dphg), the incorporation of D-Dph is expected to favor an extended conformation of the peptide backbone.[2] The steric hindrance from the two phenyl groups makes it difficult for the peptide to adopt folded helical structures.[3][4] However, the precise conformational outcome will also depend on the neighboring amino acid residues.[2]
Table 1: Conformational Preferences of Cα,α-Diphenylglycine (Dphg) in Peptides
| Peptide Sequence | Dphg Residue Position | Observed Conformation of Dphg | Dihedral Angles (φ, ψ) | Reference |
| Z-Dphg-Dphg-Dphg-OMe | 1, 2, 3 | Fully Extended | Not specified | [2] |
| Z-Aib-Dphg-Dphg-OMe | 2, 3 | Fully Extended | Not specified | [2] |
| Z-Ac3c-Dphg-Dphg-OMe | 2, 3 | Fully Extended | Not specified | [2] |
Note: Z = benzyloxycarbonyl; OMe = methyl ester; Aib = α-aminoisobutyric acid; Ac3c = 1-aminocyclopropane-1-carboxylic acid. The data presented is for the achiral analog Cα,α-diphenylglycine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Dph-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a D-Dph residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Dph-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Workflow for SPPS:
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the SPPS reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. For coupling of the sterically hindered Fmoc-D-Dph-OH, a longer coupling time (overnight) or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Analysis: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.
Materials:
-
Purified D-Dph-containing peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the temperature to 25°C.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the far-UV region (typically 190-260 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)
-
Analyze the resulting spectrum for characteristic secondary structure features. An extended conformation, often induced by Cα,α-disubstituted amino acids, will typically show a negative band around 215 nm and a positive band around 195 nm.
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
Materials:
-
Purified D-Dph-containing peptide
-
NMR solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) with a suitable organic co-solvent like TFE-d₃ if solubility is an issue)
-
NMR spectrometer
Workflow for NMR Structural Analysis:
Protocol:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and check for aggregation (indicated by broad lines).
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is used, to correlate protons with their attached carbons or nitrogens.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation:
-
Integrate NOESY cross-peaks to generate a set of inter-proton distance restraints.
-
Measure ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.
-
-
Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK to analyze Ramachandran plots and other geometric parameters.
Proteolytic Stability Assay
This assay determines the stability of the D-Dph-containing peptide against enzymatic degradation.
Materials:
-
Purified D-Dph-containing peptide and a corresponding L-amino acid control peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Protocol:
-
Reaction Setup: In separate tubes, incubate the D-Dph peptide and the control L-peptide with the protease solution at a specific ratio (e.g., 100:1 peptide to enzyme by weight) in the assay buffer at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.
Table 2: Hypothetical Proteolytic Stability Data
| Peptide | Enzyme | Half-life (minutes) |
| Ac-Ala-Ala-Phe-Ala-NH₂ | Chymotrypsin | 15 |
| Ac-Ala-Ala-D-Phe-Ala-NH₂ | Chymotrypsin | > 240 |
| Ac-Ala-D-Dph-Ala-NH₂ | Chymotrypsin | > 240 |
Note: This table presents hypothetical data to illustrate the expected increase in stability upon D-amino acid and D-Dph incorporation.
Signaling Pathway Modulation
While specific signaling pathways directly modulated by D-Dph constrained peptides are not yet well-documented, such peptides are excellent tools for targeting protein-protein interactions (PPIs) that are often mediated by extended peptide segments. For example, a D-Dph constrained peptide could be designed to mimic a β-strand of a protein to disrupt a PPI involved in a disease-related signaling cascade.
Hypothetical Example: Targeting a Kinase-Substrate Interaction
A peptide substrate for a specific kinase often binds in an extended conformation. By designing a D-Dph containing peptide that mimics this binding motif, one could create a potent and stable competitive inhibitor of the kinase.
Conclusion
This compound is a valuable synthetic amino acid for introducing significant conformational constraints into peptides. Its incorporation is expected to favor extended structures, enhance proteolytic stability, and allow for the fine-tuning of biological activity. While specific data for D-Dph is still emerging, the principles established for its close analog, Cα,α-diphenylglycine, and other Cα,α-disubstituted amino acids provide a strong foundation for its application in peptide design and drug discovery. The protocols and notes provided herein offer a comprehensive guide for researchers to begin exploring the potential of this unique building block.
References
- 1. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3,3-Diphenyl-D-alanine in Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in peptidomimetic design, enabling the development of therapeutic candidates with enhanced stability, receptor affinity, and bioavailability. Among these, 3,3-Diphenyl-D-alanine (D-Dph) stands out as a particularly valuable building block. Its unique gem-diphenyl moiety introduces significant steric bulk and conformational constraints, which can lock a peptide into a bioactive conformation and enhance hydrophobic interactions with its target receptor. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design of peptidomimetics, with a focus on targeting the ghrelin receptor.
Application Notes
This compound is a derivative of D-alanine featuring two phenyl groups on the β-carbon. This structural modification imparts several advantageous properties for peptidomimetic design:
-
Conformational Rigidity: The steric hindrance from the two phenyl groups restricts the rotational freedom of the peptide backbone, promoting the adoption of specific secondary structures. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.
-
Enhanced Hydrophobicity: The phenyl groups increase the lipophilicity of the peptide, which can enhance membrane permeability and improve pharmacokinetic properties. These hydrophobic interactions can also contribute significantly to the binding affinity at the target receptor.
-
Increased Proteolytic Stability: The bulky nature of the D-Dph residue can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.
-
Modulation of Receptor Activity: The incorporation of D-Dph can dramatically influence the pharmacological profile of a peptide, converting agonists into antagonists or inverse agonists. This is particularly evident in the context of G protein-coupled receptors (GPCRs), such as the ghrelin receptor.
A notable application of this compound is in the development of inverse agonists for the ghrelin receptor (GHS-R1a). The ghrelin receptor exhibits high constitutive activity, and inverse agonists that can suppress this basal signaling are of significant interest for the treatment of obesity and other metabolic disorders. The introduction of D-Dph at specific positions in peptide sequences has been shown to be a key determinant of potent inverse agonism.
Quantitative Data
The following table summarizes the in vitro activity of a series of hexapeptide analogues designed as ghrelin receptor inverse agonists, highlighting the impact of incorporating this compound (d-Dip) and other bulky aromatic amino acids.
| Compound ID | Sequence | Modification at Position 2 | IC50 (nM) for Inhibition of Basal GHS-R1a Activity |
| 1 | X-Phe-D-Trp-Phe-Leu-Leu-NH2 | D-Trp | >1000 |
| 2 | X-Phe-D-Trp-Phe-Leu-Leu-NH2 | β-(3-benzothienyl)-D-alanine (d-Bth) | 20.6[1] |
| 3 | X-Phe-D-Trp-Phe-Leu-Leu-NH2 | This compound (d-Dip) | 9.3 [1] |
| 4 | X-Phe-D-Trp-Phe-Leu-Leu-NH2 | 1-naphthyl-D-alanine (d-1-Nal) | Potent Inverse Agonist |
Data adapted from a study on nonpeptide small molecules targeting the ghrelin receptor.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the constitutive activity of the ghrelin receptor in an inositol phosphate turnover assay.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing this compound
This protocol describes the manual synthesis of a generic hexapeptide amide containing Fmoc-D-3,3-diphenylalanine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, substitution ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-3,3-diphenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
SPPS reaction vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol) in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (C-terminal):
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Leu-OH, 0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF.
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Subsequent Amino Acids (including Fmoc-D-3,3-diphenylalanine):
-
Repeat step 2 for each subsequent amino acid in the sequence.
-
Note for Fmoc-D-3,3-diphenylalanine: Due to the steric hindrance of this amino acid, a double coupling is recommended to ensure complete reaction.
-
Perform the first coupling for 2 hours as described.
-
After washing with DMF, repeat the coupling step with a fresh solution of activated Fmoc-D-3,3-diphenylalanine for another 2 hours.
-
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling.
-
-
Capping (Optional):
-
If the coupling remains incomplete after repeated attempts, cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol 2: Competitive Radioligand Binding Assay for the Ghrelin Receptor (GHS-R1a)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a peptidomimetic containing this compound) for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHS-R1a).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-His9-ghrelin.
-
Unlabeled ghrelin (for non-specific binding determination).
-
Test compounds (peptidomimetics).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell scraper and homogenizer.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GHS-R1a cells to confluency.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer (e.g., 10-20 µg protein per well).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I]-His9-ghrelin (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled ghrelin (at a high concentration, e.g., 1 µM), 50 µL of [125I]-His9-ghrelin, and 100 µL of the membrane preparation.
-
Competition: 50 µL of the test compound at various concentrations, 50 µL of [125I]-His9-ghrelin, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the design and evaluation of peptidomimetics containing this compound.
References
Application Notes and Protocols for 3,3-Diphenyl-D-alanine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenyl-D-alanine (D-Dph) is a non-proteinogenic amino acid that has emerged as a valuable building block in contemporary drug discovery. Its unique structural feature, the gem-diphenyl group on the β-carbon, imparts significant conformational rigidity and hydrophobicity to peptides into which it is incorporated. These properties have been strategically exploited to enhance the metabolic stability, receptor binding affinity, and biological activity of peptide-based drug candidates. This document provides detailed application notes on the use of this compound in the development of potent and efficacious therapeutics, with a primary focus on its application as a key component of ghrelin receptor inverse agonists. Detailed protocols for the synthesis of peptides containing this unique amino acid and for relevant biological assays are also presented.
Introduction
The development of peptide-based therapeutics often faces challenges such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a widely adopted strategy to overcome these limitations. This compound, with its bulky and hydrophobic diphenylmethyl side chain, offers a powerful tool to modulate the pharmacological properties of peptides. Its rigid structure can constrain the peptide backbone, leading to conformations that favor receptor binding and can enhance resistance to enzymatic degradation.[1][2] One of the most promising applications of this compound is in the design of inverse agonists for the ghrelin receptor (GHSR1a), a G-protein coupled receptor with high constitutive activity.[3][4] Inverse agonists of the ghrelin receptor are of significant interest for the treatment of obesity and other metabolic disorders.[3]
Application: Development of Ghrelin Receptor Inverse Agonists
The ghrelin receptor's high constitutive activity presents a unique therapeutic target. Inverse agonists can reduce this basal signaling, offering a potential mechanism for appetite suppression and improved metabolism. The incorporation of this compound into small peptide sequences has been shown to yield potent ghrelin receptor inverse agonists.[] The diphenylmethyl group is thought to make critical hydrophobic interactions within the receptor's binding pocket, stabilizing an inactive conformation.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative peptide containing a derivative of D-alanine, demonstrating the potency that can be achieved. While specific data for a this compound-containing peptide was not available in the immediate search results, the data for a structurally related peptide, K-(D-1-Nal)-FwLL-NH₂, a known high-affinity ghrelin receptor inverse agonist, is presented to illustrate the typical potency of such compounds.
| Compound | Target | Assay Type | Ki (nM) [COS-7 cells] | Ki (nM) [HEK293T cells] | Reference |
| K-(D-1-Nal)-FwLL-NH₂ | Ghrelin Receptor | Competitive Binding Assay | 4.9 | 31 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes the manual synthesis of a generic hexapeptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-3,3-Diphenyl-D-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including Fmoc-3,3-Diphenyl-D-alanine.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol 2: Inositol Phosphate (IP) Turnover Assay for Ghrelin Receptor Inverse Agonism
This assay measures the ability of a compound to decrease the constitutive activity of the ghrelin receptor by quantifying the accumulation of inositol phosphates.[3][4]
Materials:
-
COS-7 cells transiently transfected with the human ghrelin receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
myo-[³H]inositol.
-
LiCl solution.
-
Perchloric acid.
-
Potassium carbonate.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with a plasmid encoding the human ghrelin receptor.
-
Metabolic Labeling: 24 hours post-transfection, seed the cells in 24-well plates and label with myo-[³H]inositol (1 µCi/well) in inositol-free medium for 48 hours.
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a LiCl solution (10 mM) for 15 minutes at 37°C.
-
Add varying concentrations of the this compound-containing peptide (or control compounds) and incubate for 1 hour at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold perchloric acid (0.5 M).
-
Neutralize the lysates with potassium carbonate.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
-
-
Quantification:
-
Elute the [³H]inositol phosphates from the Dowex column.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value for the inverse agonist activity.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound to the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.[6]
Materials:
-
Cell membranes from HEK293T cells stably expressing the human ghrelin receptor.
-
[¹²⁵I]-His-Ghrelin (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Test compound (this compound-containing peptide).
-
Unlabeled ghrelin (for non-specific binding determination).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]-His-Ghrelin to each well. For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the competition binding curve and calculate the IC₅₀ value. Determine the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and biological evaluation.
Caption: Ghrelin receptor signaling and inverse agonism mechanism.
Conclusion
This compound is a powerful tool for medicinal chemists, offering a strategic approach to enhance the drug-like properties of peptides. Its application in the development of ghrelin receptor inverse agonists highlights its potential in addressing metabolic diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate novel peptide candidates incorporating this unique amino acid. Further exploration of this compound in other therapeutic areas where peptide stability and conformation are critical is warranted.
References
Application Notes and Protocols for Enhancing Peptide Stability with 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and reduced bioavailability. A key strategy to overcome this challenge is the incorporation of unnatural amino acids that sterically hinder protease activity. 3,3-Diphenyl-D-alanine (D-Dpa), a non-proteinogenic amino acid, has emerged as a valuable building block in peptide-based drug design to enhance stability against proteolysis. Its two phenyl groups create significant steric bulk, effectively shielding the peptide backbone from enzymatic cleavage. This modification can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
These application notes provide a comprehensive overview of the use of this compound to improve peptide stability, including protocols for peptide synthesis and stability assessment, and illustrative data on the impact of D-amino acid substitutions.
Rationale for Using this compound
The incorporation of this compound into a peptide sequence introduces significant structural constraints. The bulky diphenylmethyl side chain restricts the conformational flexibility of the peptide backbone in its vicinity. This steric hindrance is the primary mechanism by which D-Dpa confers resistance to proteolytic enzymes, as it prevents the peptide from adopting the necessary conformation to fit into the active site of proteases. Furthermore, the hydrophobic nature of the phenyl groups can influence peptide folding and binding to its target receptor.
Data on Enhanced Peptide Stability
Table 1: Proteolytic Stability of GnRH Analogs with D-Amino Acid Substitutions
| Peptide | Modification | Half-life (in rat pituitary homogenate) | Fold Increase in Stability |
| Native GnRH | - | ~2-4 minutes[1] | 1x |
| [D-Phe6]-GnRH | Gly6 → D-Phe6 | ~10 minutes[1] | ~2.5x[1] |
Note: This data is illustrative of the general effect of D-amino acid substitution on peptide stability. The actual increase in stability conferred by this compound will be sequence-dependent and must be determined empirically.
Table 2: In Vitro Stability of a Substance P Heptapeptide Analog
| Peptide | Modification | Degradation in Human Brain |
| Substance P (5-11) | Native Sequence | Susceptible to degradation |
| [ | N-methylated amino acids | Almost complete resistance |
Note: This example with N-methylated amino acids further illustrates the principle of enhancing peptide stability through backbone modification, a similar concept to the steric hindrance provided by this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-3,3-Diphenyl-alanine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-3,3-Diphenyl-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-D-3,3-Diphenyl-alanine) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature. For the sterically hindered Fmoc-D-3,3-Diphenyl-alanine, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum over time using RP-HPLC analysis.
Materials:
-
Test peptide (with and without this compound)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Quenching and Protein Precipitation:
-
Immediately add an equal volume of cold 20% TCA solution to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex briefly and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Use a suitable gradient of ACN and water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the intact peptide).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.
-
Signaling Pathways of Relevant Peptide Targets
The incorporation of this compound can be particularly beneficial for peptides targeting G-protein coupled receptors (GPCRs), such as Gonadotropin-Releasing Hormone Receptor (GnRHR) and Neurokinin-1 Receptor (NK1R), where sustained receptor modulation is desired.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
GnRH is a key regulator of the reproductive axis. Its receptor, GnRHR, is a GPCR that, upon activation, primarily couples to Gαq/11. This initiates a signaling cascade leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Neurokinin-1 (NK1) Receptor Signaling
The NK1 receptor is the primary receptor for the neuropeptide Substance P. It is a GPCR that also predominantly couples to Gαq/11, leading to the activation of phospholipase C and subsequent downstream signaling events involved in pain, inflammation, and mood regulation.
Conclusion
The incorporation of this compound is a powerful and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric bulk provided by the diphenylmethyl group effectively shields the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life. The provided protocols for solid-phase peptide synthesis and in vitro stability assays offer a practical guide for researchers to synthesize and evaluate the stability of their own this compound-containing peptides. While direct quantitative data for this specific modification remains to be broadly published, the established principles of D-amino acid substitution strongly support its utility in the development of more robust and effective peptide-based drugs.
References
Application Notes and Protocols for the Chiral Synthesis of 3,3-Diphenyl-D-alanine
For Research Use Only
Introduction
3,3-Diphenyl-D-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and materials science research. Its unique diaryl structure imparts conformational constraints and specific binding properties when incorporated into peptides and other bioactive molecules. The chiral integrity of this amino acid is crucial for its biological activity and applications in drug development. These application notes provide detailed protocols for two primary methodologies for the enantioselective synthesis of this compound: Asymmetric Phase-Transfer Catalysis and Enzymatic Reductive Amination.
Method 1: Asymmetric Phase-Transfer Catalysis
This method is based on the alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. The O'Donnell amino acid synthesis provides a foundational framework for this approach.[1] A cinchonine-derived catalyst is typically used to favor the formation of the D-enantiomer.[1]
Overall Reaction Scheme
Experimental Protocol
Part 1: Synthesis of Glycine tert-butyl ester benzophenone imine
-
To a solution of glycine tert-butyl ester hydrochloride (1 eq) in dichloromethane, add benzophenone imine (1.1 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography on silica gel.
Part 2: Asymmetric Alkylation
-
In a round-bottom flask, dissolve the glycine tert-butyl ester benzophenone imine (1 eq) and the cinchonine-derived chiral phase-transfer catalyst (e.g., (R)-N-(2,4-dichlorobenzyl)cinchoninium bromide, 0.05 eq) in toluene.
-
Add diphenylmethyl bromide (1.2 eq) to the solution.
-
Cool the mixture to 0°C and add a 50% aqueous solution of potassium hydroxide (5 eq) dropwise with vigorous stirring.
-
Continue stirring at 0°C for 48 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Hydrolysis and Isolation
-
Dissolve the crude product from Part 2 in a mixture of tetrahydrofuran and 1N hydrochloric acid.
-
Stir the mixture at room temperature for 12 hours.
-
Wash the aqueous layer with diethyl ether to remove benzophenone.
-
Adjust the pH of the aqueous layer to neutral (pH 7) with a suitable base (e.g., sodium bicarbonate).
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
| Parameter | Value | Reference for Analogy |
| Yield | 70-85% | [1] |
| Enantiomeric Excess (ee) | >90% | [1][2] |
| Catalyst Loading | 1-5 mol% | [2] |
| Reaction Time | 24-48 hours | [1] |
| Temperature | 0°C | [2] |
Note: The data presented are typical for asymmetric phase-transfer catalysis of glycine Schiff bases and serve as a general guideline.
Experimental Workflow
Method 2: Enzymatic Reductive Amination
This biocatalytic approach utilizes a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT) to convert the corresponding α-keto acid, 3,3-diphenyl-2-oxopropanoic acid, into this compound with high enantioselectivity. This method is advantageous due to its high specificity and mild reaction conditions.[3][4][5]
Overall Reaction Scheme
Experimental Protocol
Part 1: Synthesis of 3,3-Diphenyl-2-oxopropanoic acid
-
Prepare a solution of diphenylacetic acid (1 eq) in a suitable solvent like THF.
-
Cool the solution to -78°C and add n-butyllithium (2.2 eq) dropwise.
-
After stirring for 1 hour, add diethyl oxalate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1N HCl and extract with ethyl acetate.
-
Hydrolyze the resulting ester with aqueous NaOH, followed by acidification to yield the α-keto acid.
-
Purify by recrystallization.
Part 2: Enzymatic Reductive Amination
-
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0).
-
To the buffer, add 3,3-diphenyl-2-oxopropanoic acid (1 eq, e.g., 50 mM).
-
Add the D-amino acid dehydrogenase or D-amino acid transaminase (a suitable amount determined by enzyme activity).
-
Add an ammonia source, such as ammonium chloride (e.g., 1 M).
-
For DAADH-catalyzed reactions, add NADH or NADPH (1.2 eq). Incorporate a cofactor recycling system, such as glucose and glucose dehydrogenase, for improved efficiency.
-
For DAAT-catalyzed reactions, add a suitable amino donor like D-alanine.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle shaking.
-
Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction by adding acid or by heat denaturation of the enzyme.
-
Isolate the product by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation
| Parameter | Value | Reference for Analogy |
| Conversion | >95% | [3][5] |
| Enantiomeric Excess (ee) | >99% | [3][5] |
| Substrate Conc. | 50-100 mM | [5] |
| Reaction Time | 12-24 hours | [5] |
| Temperature | 30-40°C | [3] |
Note: Data are representative of enzymatic reductive aminations for the synthesis of D-phenylalanine derivatives.
Signaling Pathway (Logical Relationship)
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Maruoka Catalysts [sigmaaldrich.com]
- 3. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3-Diphenyl-D-alanine in Protein Folding and Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the unnatural amino acid 3,3-Diphenyl-D-alanine in studying protein folding, stability, and protein-protein interactions. Detailed protocols for its incorporation into peptides and subsequent biophysical analysis are also provided.
Application Notes
Introduction to this compound
This compound is a synthetic amino acid characterized by the presence of two phenyl groups attached to its β-carbon. This unique structure imparts significant hydrophobicity and steric bulk, making it a valuable tool for probing and modulating protein structure and function.[1] Its incorporation into peptides can lead to enhanced stability, constrained conformations, and the ability to disrupt or mimic protein-protein interaction interfaces.[1] The D-configuration of this amino acid also provides resistance to proteolytic degradation, a desirable property for therapeutic peptides.
Modulating Protein Folding and Stability
The bulky and hydrophobic nature of the diphenylmethyl group can significantly influence the local and global folding of a protein. When introduced into a peptide sequence, this compound can:
-
Induce Specific Secondary Structures: The steric hindrance from the two phenyl rings can restrict the conformational freedom of the peptide backbone, potentially favoring the formation of β-turns or other specific secondary structural motifs.
-
Enhance Thermal Stability: The increased hydrophobic interactions contributed by the diphenyl group can lead to a more stable protein core, resulting in a higher melting temperature (Tm) and greater resistance to denaturation.[2][3] This is analogous to the high stability observed in self-assembled nanostructures of diphenylalanine.[2][3]
-
Promote or Inhibit Aggregation: The aromatic side chains can participate in π-π stacking interactions, which are known to play a role in protein aggregation and the formation of amyloid fibrils.[4][5][6] Depending on its position and the surrounding sequence, this compound could either promote or inhibit such aggregation, making it a useful tool for studying these phenomena.[4][5][6]
Probing Protein-Protein Interactions
The strategic placement of this compound at a protein-protein interface can provide valuable insights into the nature of the interaction:
-
Identifying "Hot Spot" Residues: By systematically replacing native amino acids at an interaction interface with this compound and measuring the change in binding affinity, researchers can identify "hot spot" residues that are critical for the interaction. A significant decrease in binding affinity upon substitution would indicate that the original residue is crucial for the interaction.
-
Designing Peptide-Based Inhibitors: Peptides that mimic the binding interface of a protein can act as competitive inhibitors of protein-protein interactions. Incorporating this compound into such peptides can enhance their binding affinity and stability, making them more potent inhibitors.[1] The bulky diphenyl group can occupy hydrophobic pockets at the interface, disrupting the natural protein-protein interaction.[7]
Applications in Drug Design and Development
The unique properties of this compound make it an attractive component in the design of peptide-based therapeutics:
-
Increased Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by proteases, which can increase the in vivo half-life of a peptide drug.
-
Enhanced Receptor Binding: The conformational constraints imposed by this compound can lock a peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.[1]
-
Improved Pharmacokinetic Properties: The hydrophobic nature of the diphenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide drug.
Quantitative Data
Due to the specialized nature of this compound, comprehensive quantitative data comparing its effects across a wide range of proteins is limited in publicly available literature. The following tables are presented as illustrative examples of how such data would be structured. The values provided are hypothetical and intended to demonstrate the type of quantitative analysis that can be performed.
Table 1: Illustrative Thermodynamic Stability Data for a Model Peptide
| Peptide Variant | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) | Gibbs Free Energy of Unfolding (ΔG) (kcal/mol) |
| Wild-Type Peptide | 65.2 | - | 85.3 | 8.2 |
| A10(D-Ala) | 65.0 | -0.2 | 84.9 | 8.1 |
| A10(this compound) | 72.5 | +7.3 | 95.1 | 10.5 |
This hypothetical data illustrates how the incorporation of this compound at position 10 (A10) of a model peptide could significantly increase its thermal stability compared to the wild-type and a D-alanine control.
Table 2: Illustrative Binding Affinity Data for a Protein-Protein Interaction
| Peptide Inhibitor | Dissociation Constant (Kd) (nM) | Change in Binding Affinity (Fold) |
| Wild-Type Mimetic Peptide | 500 | - |
| F5(D-Ala) Mimetic Peptide | 520 | 0.96 |
| F5(this compound) Mimetic Peptide | 50 | 10 |
This hypothetical data shows how substituting a key phenylalanine at position 5 (F5) with this compound in a peptide designed to inhibit a protein-protein interaction could lead to a 10-fold increase in binding affinity.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-D-3,3-diphenylalanine[8]
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Coupling of Fmoc-D-3,3-diphenylalanine:
-
Due to the steric bulk of this compound, a longer coupling time or a more potent coupling reagent like HATU may be necessary.
-
Follow the same pre-activation procedure as in step 3.
-
Increase the agitation time to 4-6 hours or overnight to ensure complete coupling.
-
A double coupling step (repeating the coupling procedure) may be beneficial.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF, followed by methanol, and then DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To determine the effect of this compound incorporation on the secondary structure of a peptide.
Materials:
-
Purified peptide containing this compound
-
Control peptide (e.g., wild-type or D-alanine substituted)
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the peptides in the CD-grade buffer.
-
Determine the precise concentration of the peptide solutions using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay).
-
Prepare a series of dilutions of each peptide in the buffer, typically in the range of 10-100 µM.
-
-
CD Spectra Acquisition:
-
Set the CD spectropolarimeter to scan from approximately 260 nm to 190 nm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum for each peptide concentration.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the resulting spectra for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.
-
Compare the spectra and secondary structure content of the peptide containing this compound with the control peptide.[2][9][10]
-
Caption: CD Spectroscopy Workflow for Secondary Structure Analysis.
Protocol 3: Probing Protein-Protein Interactions using Isothermal Titration Calorimetry (ITC)
Objective: To quantify the change in binding affinity of a protein-protein interaction upon introduction of this compound into one of the binding partners.
Materials:
-
Purified protein "A"
-
Purified peptide "B" (containing this compound) and control peptide "B"
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both protein and peptide solutions extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of all protein and peptide solutions.
-
Degas all solutions immediately before use.
-
-
ITC Experiment Setup:
-
Fill the ITC sample cell with protein "A" at a known concentration (typically 10-50 µM).
-
Fill the injection syringe with peptide "B" at a concentration 10-20 times higher than that of protein "A".
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution from the syringe into the sample cell.
-
Allow the system to reach equilibrium after each injection.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction:
-
Binding affinity (Ka) or dissociation constant (Kd = 1/Ka)
-
Enthalpy of binding (ΔH)
-
Stoichiometry of binding (n)
-
-
From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated: ΔG = -RTln(Ka) = ΔH - TΔS.
-
-
Comparison: Compare the thermodynamic parameters obtained for the interaction with the peptide containing this compound to those of the control peptide to quantify the effect of the substitution on the binding affinity and thermodynamics.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc-D-3,3-Diphenylalanine | C30H25NO4 | CID 7020786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.cnr.it [iris.cnr.it]
Troubleshooting & Optimization
preventing racemization of 3,3-Diphenyl-D-alanine during coupling
Topic: Preventing Racemization of 3,3-Diphenyl-D-alanine during Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the stereochemical integrity of complex peptides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving the sterically hindered, non-natural amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the process where a pure enantiomer (like this compound) converts into a mixture of both its D and L forms during a chemical reaction. In peptide synthesis, this typically occurs during the activation of the carboxylic acid group for coupling. The most common mechanism involves the formation of a planar oxazolone intermediate, which can lose its chiral information. For a non-natural amino acid like this compound, which is often incorporated to induce specific conformational constraints, maintaining its D-configuration is critical for the final peptide's structure and biological activity.
Q2: Which coupling reagents are recommended to minimize racemization of sterically hindered amino acids like this compound?
A2: Standard carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone. For sterically hindered amino acids, more potent in-situ activating reagents are recommended. These include:
-
Aminium/Uronium salts: HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome steric hindrance while minimizing racemization, especially when used with appropriate additives.[1][2] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile.[2]
-
Phosphonium salts: PyBOP and PyAOP are also powerful coupling reagents. They are known for clean reactions and avoiding the potential side reaction of guanidinylation seen with some uronium salts.[2]
-
Specialty Reagents: For extremely challenging couplings, reagents like DEPBT have shown very little epimerization, particularly for arylglycines.[3]
Q3: What role do additives play in suppressing racemization? Which ones are most effective?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[1][4] They work by converting the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization. The most common additives are 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt). More recently, oxime-based additives like OxymaPure and Oxyma-B have gained popularity.
Comparative studies on racemization-prone amino acids have shown that HOAt and Oxyma derivatives are generally superior to HOBt in suppressing epimerization.[5][6][7] This is attributed to the electronic properties of HOAt and the nature of the active esters formed with oximes.
Q4: How does the choice of base affect the chiral integrity of this compound during coupling?
A4: The base used in the coupling reaction can significantly influence the extent of racemization. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization. To minimize this risk, it is advisable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8][9]
Q5: Can reaction conditions like temperature and solvent be optimized to prevent racemization?
A5: Yes, reaction conditions play a vital role.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C) can reduce the rate of racemization.[8] While microwave synthesis can accelerate coupling of hindered residues, the temperature should be carefully controlled to avoid epimerization.[8]
-
Solvent: The polarity of the solvent can affect racemization. While no definitive rule applies to all cases, using less polar solvents may reduce the rate of racemization. However, solvent choice is often dictated by the solubility of the reagents and the swelling of the solid-phase resin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Significant Racemization Detected | Inappropriate coupling reagent. | Switch to a more potent uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyBOP) salt reagent known for low racemization with hindered amino acids.[2] |
| Absence or ineffective additive. | Always use a racemization-suppressing additive, especially with carbodiimides. Consider using HOAt or an Oxyma derivative instead of HOBt for better suppression.[5][6][7] | |
| Strong or excess base. | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary.[8][9] | |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. If using microwave synthesis, lower the coupling temperature.[8] | |
| Prolonged activation time. | Minimize the pre-activation time of the amino acid before adding it to the peptide-resin to reduce the lifetime of the racemization-prone activated intermediate. | |
| Low Coupling Yield | Steric hindrance of this compound. | Use a more powerful coupling reagent like HATU or COMU. Increase the reaction time. Consider a double coupling strategy. |
| Poor solvation of peptide-resin. | Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF). |
Quantitative Data on Racemization Suppression
| Coupling Additive | Model Peptide/Amino Acid | Coupling Reagent | Racemization/Epimerization (%) |
| HOBt | Z-Phg-Pro-NH2 | DIC | 9.3 |
| Oxyma | Z-Phg-Pro-NH2 | DIC | 1.1 |
| HOBt | Z-Phe-Val-Pro-NH2 | DIC | 14.8 |
| HOAt | Z-Phe-Val-Pro-NH2 | DIC | 5.9 |
| Oxyma-B | Z-Phe-Val-Pro-NH2 | DIC | 5.1 |
Data is illustrative and sourced from studies on phenylglycine (Phg) and other model peptides.[7][10]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-3,3-Diphenyl-D-alanine in SPPS
This protocol is recommended for achieving high coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3,3-Diphenyl-D-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Base Addition: Add a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For this highly hindered amino acid, a longer reaction time or a double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Double Coupling Strategy for this compound
For particularly difficult couplings to ensure the highest possible incorporation and minimize deletion sequences.
-
Perform the first coupling reaction as described in Protocol 1 for 1-2 hours.
-
After the first coupling, wash the resin with DMF (3 times).
-
Prepare a fresh activation solution of Fmoc-3,3-Diphenyl-D-alanine as described in Protocol 1.
-
Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizations
Caption: Mechanism of racemization via oxazolone formation and key suppression strategies.
Caption: A logical workflow for troubleshooting racemization issues during peptide coupling.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,3-Diphenyl-D-alanine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS) involving 3,3-Diphenyl-D-alanine (Dip).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
The main challenge associated with this compound is its significant steric bulk owing to the two phenyl groups on the β-carbon. This steric hindrance can lead to:
-
Incomplete or slow coupling reactions: The bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in lower coupling yields and the formation of deletion sequences.
-
Aggregation: The hydrophobicity of the diphenylmethyl group can contribute to peptide aggregation on the solid support, further hindering reagent access and reducing synthetic efficiency.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Standard carbodiimide reagents like DCC or DIC may prove insufficient. More potent uronium/aminium or phosphonium salt-based reagents are generally more effective.
| Coupling Reagent Class | Examples | Key Features |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Form highly reactive OAt or Oxyma esters. Generally provide high coupling efficiency for hindered residues. |
| Phosphonium Salts | PyBOP, PyAOP | Also highly effective for difficult couplings. |
Q3: Are there any specific side reactions associated with the 3,3-diphenylpropyl side chain?
While not extensively documented as common issues, the chemical nature of the diphenylmethyl group suggests potential, albeit less frequent, side reactions that researchers should be aware of:
-
Friedel-Crafts-type Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, carbocations are generated from side-chain protecting groups and the resin linker.[1] It is theoretically possible for these carbocations to alkylate the electron-rich phenyl rings of the Dip side chain, leading to undesired byproducts. The use of a scavenger cocktail is crucial to mitigate this risk.
-
Oxidation: Although the diphenylmethyl group is generally stable, harsh oxidative conditions, if present, could potentially lead to oxidation of the benzylic position. However, this is not a reported issue under standard SPPS conditions.
Q4: Can piperidine treatment for Fmoc deprotection cause side reactions with this compound?
While there are no side reactions documented to be specific to the this compound side chain during piperidine treatment, general side reactions associated with this step in Fmoc-SPPS can still occur:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially if the second residue is proline or another sterically demanding amino acid.[2] The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, piperidine can catalyze the formation of a succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides.[2][3]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-3,3-Diphenyl-D-alanine
Symptom:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences lacking the Dip residue in the final peptide, confirmed by mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Methodologies:
-
Double Coupling: After the initial coupling reaction, wash the resin with DMF. Prepare a fresh solution of the activated Fmoc-3,3-Diphenyl-D-alanine and repeat the coupling step for the same duration.
-
Use of High-Activity Coupling Reagents:
-
Activation with HATU: In a separate vessel, pre-activate Fmoc-3,3-Diphenyl-D-alanine (3 eq.) with HATU (2.9 eq.) and a hindered base such as DIPEA (6 eq.) or 2,4,6-collidine in DMF for 2-5 minutes before adding to the resin.
-
-
Capping: To prevent the formation of deletion sequences, unreacted N-terminal amines can be permanently blocked. After a positive Kaiser test post-coupling, wash the resin with DMF and treat it with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 30 minutes.
Issue 2: Presence of Unexpected Byproducts After TFA Cleavage
Symptom:
-
HPLC analysis of the crude peptide shows multiple unexpected peaks close to the main product peak.
-
Mass spectrometry reveals species with mass additions corresponding to common scavenger molecules or protecting groups.
Logical Relationship for Scavenger Selection:
Caption: Role of scavengers in preventing side reactions.
Recommended Cleavage Protocol:
To minimize side reactions from reactive carbocations generated during TFA cleavage, a robust scavenger cocktail is essential.
Reagent K Cocktail Composition:
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Phenol | 5% | Scavenger for carbocations, protects Tyr. |
| Water | 5% | Scavenger, aids in deprotection. |
| Thioanisole | 5% | Scavenger, protects Trp. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects Cys. |
Experimental Protocol: Peptide Cleavage with Reagent K
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add Reagent K (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry.
References
Technical Support Center: Orthogonal Protection of 3,3-Diphenyl-D-alanine
Welcome to the technical support center for the selection and application of orthogonal protecting groups for 3,3-Diphenyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for incorporating this sterically hindered amino acid into peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended orthogonal protecting group strategy for this compound in solid-phase peptide synthesis (SPPS)?
A1: The most widely adopted and recommended orthogonal strategy for this compound is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus and a tert-butyl (tBu) ester for the C-terminus.[1][2] This Fmoc/tBu strategy is advantageous because the base-labile Fmoc group can be removed under mild conditions (e.g., with piperidine) without affecting the acid-labile tBu ester.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain.
Q2: Why is the steric hindrance of this compound a concern during peptide synthesis?
A2: The two phenyl groups on the β-carbon of this compound create significant steric bulk. This hindrance can slow down both the coupling of the amino acid to the growing peptide chain and the removal of the N-terminal protecting group.[3] Incomplete reactions can lead to deletion sequences and lower overall yield and purity of the target peptide. The diphenyl moiety can also introduce specific conformational constraints into the final peptide.[2]
Q3: What are the primary challenges encountered when using Fmoc-3,3-Diphenyl-D-alanine in SPPS?
A3: The main challenges include:
-
Incomplete Coupling: Due to steric hindrance, the coupling of Fmoc-3,3-Diphenyl-D-alanine onto the growing peptide chain can be sluggish, leading to lower yields.[4]
-
Incomplete Fmoc Deprotection: The bulky diphenylmethyl group can also hinder the access of the base (e.g., piperidine) to the Fmoc group, resulting in incomplete deprotection.
-
Racemization: Although less common for α,α-disubstituted amino acids, the activation step for peptide coupling can potentially lead to epimerization, especially with prolonged reaction times or the use of strong bases.[5]
-
Aggregation: Peptides containing bulky, hydrophobic residues like diphenylalanine can be prone to aggregation on the solid support, further impeding reaction kinetics.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis with this compound.
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Low Coupling Yield / Incomplete Coupling | Steric hindrance of the diphenylmethyl group impeding the approach of the activated amino acid. | 1. Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to stronger onium-salt reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters. 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Microwave synthesis can also be employed to overcome the activation energy barrier. 3. Double coupling: Perform the coupling step twice to ensure complete reaction. | [4] |
| Incomplete Fmoc Deprotection | Steric hindrance preventing the base from efficiently removing the Fmoc group. | 1. Extend deprotection time: Increase the incubation time with the piperidine solution (e.g., two treatments of 10-15 minutes each). 2. Use a stronger base cocktail: A solution of 2% DBU and 2% piperidine in DMF can be more effective for removing stubborn Fmoc groups. 3. Monitor deprotection: Use a colorimetric test (e.g., Kaiser test or bromophenol blue test) to confirm the presence of a free amine before proceeding to the next coupling step. | [7][8] |
| Racemization | Over-activation of the carboxylic acid or use of a strong, non-sterically hindered base. | 1. Use an appropriate additive: Incorporate an additive like Oxyma Pure or HOAt with your coupling reagent, as they are superior to HOBt in suppressing racemization. 2. Choose a suitable base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or collidine instead of less hindered bases. 3. Minimize pre-activation time: Reduce the time the carboxylic acid is activated before the addition of the amine component. | [4][5] |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide on the solid support. | 1. Change the solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM. 2. Incorporate backbone-disrupting elements: If the sequence allows, strategically place pseudoprolines or other backbone-modifying units to disrupt aggregation. 3. Use a low-substitution resin: A lower loading capacity on the resin can increase the distance between peptide chains, reducing aggregation. | [6] |
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the protection and deprotection of this compound and other sterically hindered amino acids. Please note that optimal conditions may vary depending on the specific reaction scale and substrate.
| Reaction | Protecting Group | Reagents and Solvents | Typical Reaction Time | Typical Yield | Citation(s) |
| Amine Protection | Fmoc | Fmoc-OSu or Fmoc-Cl, NaHCO₃, Dioxane/Water | 2 - 6 hours | >90% | [9][10] |
| Carboxylic Acid Protection | t-Butyl Ester | tert-Butyl acetate, perchloric acid | 24 - 48 hours | 70-80% | [11] |
| Amine Deprotection | Fmoc | 20% Piperidine in DMF | 2 x 10 minutes | >95% | [7][8] |
| Carboxylic Acid Deprotection | t-Butyl Ester | 50% TFA in DCM | 1 - 2 hours | >90% | [12][13] |
Experimental Protocols
Protocol 1: Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with hexane to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-3,3-Diphenyl-D-alanine.
Protocol 2: tert-Butyl Ester Protection of Fmoc-3,3-Diphenyl-D-alanine
Materials:
-
Fmoc-3,3-Diphenyl-D-alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Suspend Fmoc-3,3-Diphenyl-D-alanine (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid (e.g., 0.05 eq).
-
Stir the mixture at room temperature for 24-48 hours. The reaction should become homogeneous as it proceeds.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain Fmoc-3,3-Diphenyl-D-alanine-t-butyl ester.
Protocol 3: Fmoc Deprotection of Resin-Bound Peptide
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate the resin for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free amine.
Protocol 4: Cleavage of t-Butyl Ester and Peptide from Resin
Materials:
-
Peptide-resin with t-butyl protected side chains
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and concentrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Orthogonal protection and deprotection workflow for this compound.
Caption: Troubleshooting workflow for synthesis with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3,3-Diphenyl-D-alanine
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-3,3-Diphenyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the solid-phase peptide synthesis (SPPS) of peptides containing this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-3,3-Diphenyl-D-alanine considered a "difficult" amino acid to couple?
A1: Fmoc-3,3-Diphenyl-D-alanine presents a significant challenge during peptide synthesis due to substantial steric hindrance.[1][2] The presence of two bulky phenyl groups on the β-carbon sterically shields the carboxyl group, making it difficult for the incoming amine to attack and form a peptide bond. This can lead to slow reaction times and incomplete coupling reactions.[3]
Q2: What are the most common issues encountered when coupling Fmoc-3,3-Diphenyl-D-alanine?
A2: The most common issues are:
-
Incomplete or low-yield coupling: This is often indicated by a positive Kaiser test after the coupling step, signifying the presence of unreacted free amines on the resin.[4]
-
Slow reaction kinetics: The bulky nature of the amino acid can dramatically slow down the rate of peptide bond formation.[3]
-
Aggregation: Peptides containing hydrophobic and bulky residues like 3,3-diphenyl-D-alanine can be prone to aggregation on the solid support, further hindering the coupling reaction.
Q3: Which coupling reagents are most effective for Fmoc-3,3-Diphenyl-D-alanine?
A3: For sterically hindered amino acids like Fmoc-3,3-Diphenyl-D-alanine, standard carbodiimide reagents such as DCC or DIC are often insufficient. More potent activating reagents are generally required. The recommended choices are onium salt-based reagents:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity, while COMU offers a balance of high efficiency and a better safety profile.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[3]
Q4: What is racemization and is it a significant concern with Fmoc-3,3-Diphenyl-D-alanine?
A4: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers. While racemization is a concern for many amino acids, particularly during activation, the risk is generally lower for Nα-urethane protected amino acids like Fmoc derivatives. However, prolonged activation times and the use of strong bases can increase the risk. Additives like HOAt and OxymaPure can help to suppress racemization.[5]
Q5: Can I use a standard coupling protocol for Fmoc-3,3-Diphenyl-D-alanine?
A5: It is highly recommended to use an optimized protocol for sterically hindered amino acids rather than a standard protocol. This typically involves using a more potent coupling reagent, a higher excess of the amino acid and reagents, and potentially longer coupling times.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize coupling reactions involving Fmoc-3,3-Diphenyl-D-alanine.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test (deep blue beads) indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.
References
Technical Support Center: Purification of 3,3-Diphenyl-D-alanine (Dpa) Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides containing the non-natural amino acid 3,3-Diphenyl-D-alanine (Dpa). The extreme hydrophobicity imparted by the diphenyl moiety necessitates specialized strategies to overcome common issues such as poor solubility, aggregation, and difficult chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Dpa) and why does it complicate peptide purification?
A1: this compound (Dpa) is a synthetic amino acid featuring two phenyl groups attached to its β-carbon. This structure makes it exceptionally non-polar and bulky.[1][2] The incorporation of Dpa significantly increases the overall hydrophobicity of a peptide, leading to challenges such as poor solubility in aqueous solutions, a high tendency for aggregation, and very strong retention on standard reversed-phase HPLC columns.[1]
Q2: My crude Dpa-peptide won't dissolve in standard HPLC mobile phase A (0.1% TFA in water). What should I do?
A2: This is a common issue due to the peptide's hydrophobicity. Avoid trying to force dissolution in purely aqueous solutions. Instead, start by dissolving the peptide in a minimal amount of a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). Once dissolved, you can carefully dilute the sample with your initial mobile phase. Always test the solubility on a small scale first.[3]
Q3: What is the best starting HPLC column for purifying a Dpa-containing peptide?
A3: While C18 columns are a standard for many peptides, they can be overly retentive for highly hydrophobic Dpa-peptides, leading to very long run times and poor peak shape. It is often better to start with a less hydrophobic stationary phase, such as a C8 or even a C4 column.[4][5][6] These columns have shorter alkyl chains, which reduce the hydrophobic interaction and allow the peptide to elute under more manageable mobile phase conditions.
Q4: Why are my HPLC peaks broad or tailing?
A4: Peak broadening and tailing for Dpa-peptides can be caused by several factors:
-
Aggregation: The peptide may be aggregating on the column. Using organic modifiers like isopropanol or n-propanol, or increasing the column temperature, can help disrupt these aggregates.[4]
-
Strong Retention: Excessive interaction with the stationary phase can lead to poor peak shape. Switching to a less retentive column (C8/C4) or using a stronger organic mobile phase is recommended.
-
Secondary Interactions: Unwanted ionic interactions with residual silanols on the silica-based column can cause tailing. Ensuring a low pH with an ion-pairing agent like trifluoroacetic acid (TFA) helps to minimize this.[7]
Q5: Can I use formic acid instead of TFA in my mobile phase for LC-MS compatibility?
A5: Yes, but with caution. While formic acid is preferred for mass spectrometry as it causes less ion suppression than TFA, it is a weaker ion-pairing agent.[8] This can lead to poorer peak shapes, especially for basic peptides, due to reduced column capacity and increased repulsion effects on the column surface.[9] If peak shape is problematic with formic acid, consider adding a small amount of a salt (e.g., ammonium formate) to increase the ionic strength of the mobile phase.[10]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of Dpa-containing peptides.
Issue 1: Poor Peptide Solubility and Sample Precipitation
-
Symptoms:
-
Crude peptide will not dissolve in aqueous buffers or initial HPLC mobile phase.
-
The sample appears cloudy or forms a gel.
-
Pressure increases sharply upon injection, or the column clogs.
-
Low or no recovery of the peptide from the column.
-
-
Logical Troubleshooting Workflow:
Workflow for troubleshooting poor peptide solubility.
Issue 2: Poor Chromatographic Resolution or Peak Shape
-
Symptoms:
-
The main peptide peak is broad, tailing, or split.
-
The peptide co-elutes with impurities.
-
The peptide elutes very late in the gradient or not at all.
-
-
Logical Troubleshooting Workflow:
Workflow for optimizing HPLC peak shape and resolution.
Data Presentation
The extreme hydrophobicity of Dpa directly impacts its retention during RP-HPLC. The following tables provide illustrative data on how changing key chromatographic parameters can be used to optimize the purification of a hypothetical Dpa-containing peptide.
Table 1: Illustrative Effect of Stationary Phase on Peptide Retention
| Stationary Phase | Typical % Acetonitrile at Elution | Retention Time (min) | Peak Shape | Rationale |
| C18 | 75% | 45.2 | Broad, Tailing | Very strong hydrophobic interaction leads to excessive retention and poor mass transfer. |
| C8 | 60% | 28.5 | Symmetrical | Reduced hydrophobicity allows for elution with less organic modifier, improving peak shape.[6] |
| C4 | 52% | 21.8 | Symmetrical | Least retentive phase, suitable for the most hydrophobic peptides, ensuring elution in a reasonable time. |
Table 2: Illustrative Effect of Organic Modifier on Peptide Elution (Conditions: C8 Column, 20-80% B over 40 min)
| Organic Modifier (Solvent B) | Retention Time (min) | Peak Width (min) | Purity (%) | Rationale |
| Acetonitrile | 28.5 | 1.2 | 92.5 | Standard solvent, but may not be strong enough to disrupt aggregates completely. |
| Isopropanol (IPA) | 24.1 | 0.8 | 96.8 | Stronger eluting solvent, more effective at solubilizing hydrophobic peptides and disrupting aggregates, leading to sharper peaks.[4] |
| 50:50 ACN:n-Propanol | 22.9 | 0.7 | 97.2 | A blended mobile phase can offer the combined benefits of good solvating power and lower viscosity for optimal resolution. |
Experimental Protocols
Protocol: General RP-HPLC Purification of a Dpa-Containing Peptide
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific peptide sequence.
-
Sample Preparation: a. Weigh a small amount of the crude, lyophilized Dpa-peptide (e.g., 1-2 mg) for a solubility test. b. Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is fully dissolved. c. Dilute the dissolved sample with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL. The final concentration of DMSO should ideally be less than 10%. d. Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material before injection.
-
Chromatographic Conditions:
-
Instrumentation: Preparative HPLC system with UV detector.
-
Column: Start with a C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size for method development).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Detection: Monitor at 220 nm (for the peptide backbone) and 255 nm (for the phenyl groups).[5]
-
Column Temperature: 40 °C.
-
Flow Rate: 1 mL/min (for a 4.6 mm ID column).
-
-
Gradient Elution (Starting Point): a. Begin with a broad scouting gradient to determine the approximate elution concentration, for example: 5-95% Mobile Phase B over 40 minutes. b. Based on the retention time from the scouting run, design a shallower, focused gradient to improve resolution. For example, if the peptide elutes at 60% B, a focused gradient might be 45-75% B over 30 minutes.[7]
-
Fraction Collection and Analysis: a. Collect fractions across the main peptide peak. b. Analyze the purity of each fraction using analytical HPLC. c. Pool the fractions that meet the desired purity level (>95% or as required).
-
Product Recovery: a. Remove the organic solvent from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy powder.
Visualization of Key Relationships
The purification challenges of Dpa-peptides stem from the physicochemical properties of the Dpa residue itself.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-D-3,3-Diphenylalanine | C30H25NO4 | CID 7020786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. | Semantic Scholar [semanticscholar.org]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility and Coupling of 3,3-Diphenyl-D-alanine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 3,3-Diphenyl-D-alanine in Solid-Phase Peptide Synthesis (SPPS). Due to its bulky and hydrophobic nature, this unnatural amino acid often presents solubility and coupling difficulties. This guide offers practical solutions and detailed protocols to ensure successful incorporation into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to work with in SPPS?
A1: The primary challenges with this compound stem from its chemical structure. The two phenyl groups on the β-carbon create significant steric hindrance and hydrophobicity. This leads to:
-
Poor Solubility: Difficulty in dissolving the Fmoc-protected amino acid in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Slow Coupling Reactions: The bulky side chain can physically block the N-terminal amine of the growing peptide chain, impeding efficient peptide bond formation.[1]
-
Peptide Aggregation: The hydrophobic nature of the diphenylalanine residue can promote the aggregation of the peptide chain on the solid support, further hindering reaction kinetics.
Q2: What are the recommended solvents for dissolving Fmoc-3,3-Diphenyl-D-alanine?
A2: While complete solubility in standard SPPS solvents can be challenging, the following are recommended:
-
Dimethyl Sulfoxide (DMSO): Fmoc-3,3-Diphenyl-D-alanine exhibits high solubility in DMSO.[2] It can be used as a primary solvent or as a co-solvent with DMF or NMP to enhance solubility.
-
N-Methyl-2-pyrrolidone (NMP): Generally considered a better solvent for hydrophobic and bulky amino acids than DMF due to its higher polarity and solvating properties.[3]
-
N,N-Dimethylformamide (DMF): While commonly used, it may require the addition of a co-solvent like DMSO to achieve complete dissolution of Fmoc-3,3-Diphenyl-D-alanine.
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating agents are recommended to overcome the high activation energy of the coupling reaction. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low racemization rates, making it an excellent choice for difficult couplings.[4]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent suitable for hindered amino acids.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in SPPS.
| Problem | Potential Cause | Recommended Solution |
| Fmoc-3,3-Diphenyl-D-alanine does not fully dissolve in the coupling solvent. | The inherent low solubility of the amino acid in the chosen solvent. | - Use NMP instead of DMF. - Add DMSO as a co-solvent (e.g., up to 25% v/v in DMF or NMP). - Gently warm the solution and sonicate to aid dissolution. |
| Incomplete coupling reaction (positive Kaiser test after initial coupling). | - Steric hindrance from the diphenylmethyl group. - Insufficiently reactive coupling agent. - Peptide aggregation on the resin. | - Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. - Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU. - Increase the coupling time: Extend the reaction time to 2-4 hours or even overnight at room temperature. - Increase the reaction temperature: Carefully raise the temperature to 40-50°C to improve reaction kinetics. Monitor for potential side reactions. |
| Low yield of the final peptide. | - Accumulation of deletion sequences due to incomplete couplings. - Poor swelling of the peptide-resin, leading to inaccessible reaction sites. | - Implement the solutions for incomplete coupling at each step. - Use a low-loading resin to minimize steric hindrance between peptide chains. - Ensure adequate resin swelling by using appropriate solvents (NMP or DMF/DMSO mixtures). |
| Formation of by-products. | Racemization at the α-carbon during activation. | - Use coupling reagents known to suppress racemization, such as those combined with OxymaPure or HOBt.[5] - Avoid prolonged pre-activation times. |
Quantitative Data
The solubility of Fmoc-protected amino acids is a critical factor for successful SPPS. Below is a summary of the known solubility of Fmoc-3,3-Diphenyl-D-alanine in a relevant solvent.
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Fmoc-D-3,3-diphenylalanine | DMSO | 200 mg/mL[2] | 431 mM | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-3,3-Diphenyl-D-alanine using HATU
This protocol outlines a robust method for the incorporation of the sterically hindered Fmoc-3,3-Diphenyl-D-alanine into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3,3-Diphenyl-D-alanine (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
NMP or a mixture of DMF/DMSO (e.g., 3:1 v/v)
-
Standard SPPS washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-3,3-Diphenyl-D-alanine and HATU in the chosen solvent (NMP or DMF/DMSO).
-
Add DIPEA to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat steps 2 and 3 with a fresh solution of activated Fmoc-3,3-Diphenyl-D-alanine.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
-
Visualizations
Troubleshooting Workflow for Solubility and Coupling Issues
Caption: A decision-making workflow for addressing solubility and coupling challenges with this compound.
Signaling Pathway for Amino Acid Activation with HATU
Caption: Mechanism of HATU-mediated activation and subsequent coupling of an amino acid in SPPS.
References
deprotection strategies for Boc-3,3-Diphenyl-D-alanine without side reactions
Welcome to the technical support center for the deprotection of Boc-3,3-Diphenyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges associated with removing the Boc protecting group from this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in deprotecting Boc-3,3-Diphenyl-D-alanine?
A1: The primary challenges stem from the steric hindrance posed by the two phenyl groups on the β-carbon. This bulkiness can slow down the rate of deprotection, often requiring harsher conditions (higher acid concentration or longer reaction times) compared to less hindered amino acids. These more forceful conditions, in turn, can increase the risk of side reactions.
Q2: What is the primary side reaction of concern during the acidic deprotection of Boc-3,3-Diphenyl-D-alanine?
A2: The major side reaction is the formation of a stable diphenylmethyl cation, which can act as an electrophile. This cation can potentially lead to Friedel-Crafts-type alkylation of electron-rich aromatic rings, either intramolecularly or intermolecularly if other susceptible residues are present in a peptide sequence. While less common than with other residues like tryptophan, it is a possibility under strong acidic conditions.
Q3: Can the tert-butyl cation generated during deprotection cause side reactions?
A3: Yes, the tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues.[1] While the diphenylmethyl group is the more unique feature of this molecule, tert-butylation of other sensitive amino acids in a peptide chain (e.g., Trp, Met, Cys, Tyr) remains a concern.[1] The use of scavengers is crucial to mitigate this.
Q4: Are there milder alternatives to strong acids like TFA for deprotecting Boc-3,3-Diphenyl-D-alanine?
A4: Yes, several milder methods can be employed, which may be beneficial for sensitive substrates. These include the use of Lewis acids like Zinc Bromide (ZnBr₂) and Trimethylsilyl Iodide (TMSI), as well as thermal deprotection.[2][3][4][5] These methods can offer greater selectivity and reduce acid-catalyzed side reactions.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
-
Possible Cause: Insufficient acid strength or concentration due to the steric hindrance of the diphenylmethyl group.
-
Solution:
-
Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 25% to 50% or even use neat TFA for short periods.
-
Extend the reaction time, carefully monitoring the progress by TLC or LC-MS to avoid degradation.
-
Consider switching to a stronger acid system, such as 4M HCl in dioxane, which can sometimes be more effective for hindered substrates.
-
Issue 2: Formation of Unknown Impurities
-
Possible Cause: Side reactions involving the diphenylmethyl group or tert-butyl cation.
-
Solution:
-
Add Scavengers: Incorporate a scavenger cocktail into the deprotection mixture to trap reactive carbocations. A common scavenger for the tert-butyl cation is triisopropylsilane (TIS).
-
Lower the Temperature: Perform the deprotection at 0 °C to reduce the rate of potential side reactions.
-
Use a Milder Deprotection Method: Switch to a Lewis acid-mediated or thermal deprotection method to avoid strong acid conditions.
-
Data Presentation: Comparison of Deprotection Methods
The following table provides a qualitative and quantitative comparison of various deprotection methods. Please note that the yields and purities are representative and can vary based on the specific substrate and reaction conditions.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages | Representative Yield |
| Standard Acidic | 25-50% TFA in DCM, room temp.[6] | 1-4 hours | Well-established, effective for most substrates. | Can be too harsh for sensitive substrates, risk of side reactions. | >90% (for unhindered substrates) |
| Stronger Acidic | 4M HCl in dioxane, room temp.[7] | 1-4 hours | Can be more effective for sterically hindered substrates. | Can cleave other acid-labile protecting groups. | Variable, substrate-dependent |
| Lewis Acid | ZnBr₂ in DCM, room temp.[2][3] | 24-72 hours | Milder, good for substrates with other acid-sensitive groups. | Long reaction times, may require optimization. | 70-90% |
| Lewis Acid | TMSI in CH₂Cl₂ or CH₃CN, room temp.[5] | 30 min - 2 hours | Mild, non-hydrolytic conditions. | Reagent can be moisture-sensitive. | >90% |
| Thermal | Refluxing water or high-boiling point solvent (e.g., toluene).[4] | 1-6 hours | "Green" alternative, avoids acidic reagents. | High temperatures may not be suitable for all substrates. | 85-95% |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolve Boc-3,3-Diphenyl-D-alanine in dichloromethane (DCM) at a concentration of 0.1 M.
-
Add triisopropylsilane (TIS) as a scavenger (5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution during workup).
Protocol 2: Deprotection with Zinc Bromide (ZnBr₂)
-
Dissolve Boc-3,3-Diphenyl-D-alanine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Zinc Bromide (ZnBr₂) (4 equivalents).[2]
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free amine.
Protocol 3: Deprotection with Trimethylsilyl Iodide (TMSI)
-
Dissolve Boc-3,3-Diphenyl-D-alanine (1 equivalent) in anhydrous acetonitrile or chloroform.
-
Add Trimethylsilyl Iodide (TMSI) (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product may require further purification by chromatography.
Visualizations
Caption: A general experimental workflow for the deprotection of Boc-3,3-Diphenyl-D-alanine.
Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Zinc Bromide [commonorganicchemistry.com]
- 3. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance from 3,3-Diphenyl-D-alanine in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on overcoming the challenges associated with the steric hindrance of 3,3-Diphenyl-D-alanine during peptide synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low coupling efficiency or incomplete reaction when incorporating Fmoc-3,3-Diphenyl-D-alanine.
-
Question: My standard coupling protocol is resulting in a low yield of the desired peptide after incorporating Fmoc-3,3-Diphenyl-D-alanine. The Kaiser test remains positive, indicating unreacted free amines. What should I do?
-
Answer: The significant steric bulk from the two phenyl groups on the β-carbon of this compound can dramatically slow down reaction kinetics, leading to incomplete coupling with standard reagents and protocols.[1] To overcome this, several strategies can be employed:
-
Switch to a more potent coupling reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such sterically demanding couplings. Utilize stronger aminium/uronium or phosphonium salt-based reagents such as HATU, HCTU, or PyBOP. These form highly reactive esters that can overcome the steric barrier.[2][3] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride may be an effective strategy.[4]
-
Increase reaction time and/or temperature: Extend the coupling reaction time, for instance, from 1-2 hours to overnight. Gentle heating can also help overcome the activation energy, but must be used with caution to minimize the risk of racemization.[5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[6][7][8]
-
Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-3,3-Diphenyl-D-alanine. This can help drive the reaction to completion.
-
Optimize your solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can be beneficial for large, hydrophobic peptides. For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can improve solvation and reaction efficiency.
-
Problem 2: Observing racemization of the this compound residue in the final peptide.
-
Question: I am observing a significant amount of the L-epimer of 3,3-Diphenyl-alanine in my final product. How can I minimize racemization?
-
Answer: Racemization is a common side reaction in peptide synthesis, especially with sterically hindered amino acids and when using aggressive coupling conditions.[9][10] The prolonged activation times required for bulky residues can increase the likelihood of epimerization.
-
Choice of Coupling Reagent and Additive: The addition of additives like HOBt, and more effectively, HOAt, can suppress racemization.[10] Coupling reagents that incorporate HOAt, such as HATU, are known to be very efficient while minimizing racemization.[2][3] Phosphonium salt-based reagents like PyBOP are also reported to have a low propensity for racemization.[2]
-
Base Selection: The choice and amount of base used during coupling can influence racemization. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, and avoid using a large excess.
-
Temperature Control: If you are heating your reaction, do so cautiously. High temperatures can accelerate racemization. Microwave synthesis protocols should be carefully optimized to balance coupling efficiency and epimerization.[7]
-
Problem 3: Peptide aggregation during synthesis after incorporating this compound.
-
Question: My peptide is precipitating on the resin, and I'm observing poor swelling and slow reaction kinetics after adding this compound. What can I do to address this aggregation?
-
Answer: The hydrophobic nature of the diphenylmethyl group can contribute to peptide aggregation on the solid support, where peptide chains interact with each other, hindering reagent access.[11]
-
Solvent Choice: As mentioned, using NMP or a mixture of solvents can improve solvation and disrupt aggregation. Adding a small percentage of DMSO to the DMF can also be effective.[1]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, before the coupling step can help to disrupt secondary structures and improve reagent accessibility.[11]
-
Incorporate Backbone Protection or Pseudoprolines: For long and aggregation-prone sequences, the strategic incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can disrupt the hydrogen bonding that leads to aggregation.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for Fmoc-3,3-Diphenyl-D-alanine?
A1: While there is no single "best" reagent for all situations, aminium/uronium salts like HATU and HCTU are highly recommended for their efficiency in coupling sterically hindered amino acids.[2][3][12] Phosphonium salts like PyBOP are also excellent choices with a lower risk of guanidinylation side reactions compared to uronium salts.[3] For routine couplings where cost is a consideration, a carbodiimide like DIC in combination with an additive such as OxymaPure® can be effective, though it may require longer reaction times.[2]
Q2: Is a single or double coupling recommended for Fmoc-3,3-Diphenyl-D-alanine?
A2: Due to its significant steric hindrance, a double coupling strategy is often recommended to ensure high incorporation efficiency, especially for longer or more complex peptides. It is advisable to monitor the completion of the first coupling using a qualitative method like the Kaiser test. If the test is positive, a second coupling is necessary.
Q3: Are there any specific issues to be aware of during the Fmoc deprotection of this compound?
A3: Incomplete Fmoc removal can be a problem with sterically hindered residues due to peptide aggregation or the bulky side chain physically blocking the deprotection reagent.[13] Ensure adequate deprotection time (e.g., two treatments of 10-15 minutes with 20% piperidine in DMF). If aggregation is suspected, using a stronger base like DBU (e.g., 2% DBU/20% piperidine in DMF) can enhance deprotection efficiency.[13]
Q4: How does microwave-assisted synthesis benefit the incorporation of this compound?
A4: Microwave energy can significantly accelerate both the coupling and deprotection steps, leading to shorter cycle times and higher repetitive yields.[8] This is particularly advantageous for sterically hindered residues like this compound, as the rapid heating can overcome the high activation energy of the coupling reaction, often resulting in purer crude peptides.[6][7]
Data Presentation
The following table summarizes representative performance data for various coupling reagents with sterically hindered amino acids, such as α,α-disubstituted amino acids. While specific data for this compound is limited, this table provides a useful comparison for making an informed choice of reagent.
| Coupling Reagent | Reagent Type | Representative Yield for Hindered Couplings | Typical Reaction Time | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | High (>95%) | 1-4 hours | Low | Highly efficient, but can cause guanidinylation of the N-terminus if used in excess.[2][3] |
| HCTU | Aminium/Uronium Salt | High (>95%) | 1-4 hours | Low | Similar to HATU in efficiency, often with faster kinetics.[12] |
| PyBOP | Phosphonium Salt | High (>90%) | 1-4 hours | Low | Highly efficient and does not cause guanidinylation.[2] |
| COMU | Aminium/Uronium Salt | High (>95%) | 1-2 hours (double coupling) | Low | A newer generation reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[1] |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate to High (Can be >95% with longer time) | 2-6 hours | Very Low | Cost-effective and safe, but generally slower kinetics than onium salts.[2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 2-6 hours | Low to Moderate | A classic, cost-effective combination, but less efficient for highly hindered couplings.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3,3-Diphenyl-D-alanine using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3,3-Diphenyl-D-alanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3,3-Diphenyl-D-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF or NMP.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and by-products.
Protocol 2: Double Coupling of Fmoc-3,3-Diphenyl-D-alanine
Procedure:
-
Perform the first coupling reaction as described in Protocol 1 for 1-2 hours.
-
After the first coupling, wash the resin with DMF or NMP (3 times).
-
Prepare a fresh activation solution of Fmoc-3,3-Diphenyl-D-alanine as described in Protocol 1 .
-
Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF or NMP (3-5 times).
Protocol 3: Microwave-Assisted Coupling of Fmoc-3,3-Diphenyl-D-alanine
Note: This is a general guideline. Specific parameters (power, temperature, time) should be optimized for your microwave peptide synthesizer.
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in a microwave-compatible reaction vessel with DMF or NMP.
-
Reagent Addition: Add the Fmoc-3,3-Diphenyl-D-alanine (5 equivalents), a suitable coupling reagent (e.g., HATU, 4.9 equivalents), and a base (e.g., DIPEA, 10 equivalents) dissolved in the synthesis solvent to the resin.
-
Microwave Irradiation: Irradiate the reaction vessel with microwave energy to reach a set temperature (e.g., 75°C) and hold for a specified time (e.g., 5-10 minutes).
-
Washing: After the coupling, wash the resin thoroughly with the synthesis solvent.
-
Monitoring: Confirm the completion of the coupling with a Kaiser test. If necessary, repeat the microwave-assisted coupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: General workflow for a single cycle of SPPS with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Diketopiperazine Formation with 3,3-Diphenyl-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of diketopiperazine (DKP) formation involving the non-canonical amino acid, 3,3-Diphenyl-D-alanine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a concern when working with this compound?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the synthesis of peptides containing this compound, particularly when it is the N-terminal or penultimate residue. The formation of DKP is a concern because it represents a yield loss of the desired linear peptide. In solid-phase peptide synthesis (SPPS), this can occur as a "traceless" side reaction where the DKP cleaves from the resin, leading to a lower than expected yield of the target peptide.[1][2] The bulky nature of the 3,3-diphenylpropyl side chain may influence the rate of this intramolecular cyclization.
Q2: What are the primary analytical methods to detect and quantify the diketopiperazine of this compound?
A2: The primary analytical methods for detecting and quantifying the diketopiperazine of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Provides quantitative information on the purity of the desired peptide and the relative amount of the DKP byproduct. Due to the phenyl groups, the DKP of this compound will be UV active, making it readily detectable.
-
LC-MS: This is a powerful tool for the unambiguous identification of the DKP.[1] The mass spectrometer can confirm the molecular weight of the DKP, and tandem MS (MS/MS) can provide structural information through fragmentation patterns.[3][4]
-
NMR: Can be used to characterize the structure of the DKP, especially if it is isolated. 1H and 13C NMR spectra will provide detailed structural information. While not a primary tool for quantification in crude reaction mixtures, it is invaluable for structural confirmation of the isolated byproduct.
Q3: What factors can promote the formation of this compound diketopiperazine during peptide synthesis?
A3: Several factors can promote DKP formation:
-
Amino Acid Sequence: Peptides with this compound at the N-terminus or as the second residue are particularly susceptible.
-
Deprotection Conditions: The basic conditions used for Fmoc-deprotection in SPPS, especially with reagents like piperidine, can catalyze DKP formation.[2]
-
Resin Type: In SPPS, resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage of the DKP from the support.[2][5]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[2]
-
Solvent: The choice of solvent can affect the stability of the peptide-resin linkage and the rate of cyclization.[2][5]
Troubleshooting Guides
Issue 1: Low yield of the desired peptide and suspicion of "traceless" DKP formation.
-
Possible Cause: The dipeptide of this compound may have cyclized and cleaved from the resin during SPPS, leading to a loss of product that is not observed as an impurity in the final cleaved product.[1][2]
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: After the Fmoc-deprotection of the second amino acid, collect the piperidine solution. Analyze this solution by LC-MS to detect the presence of the cleaved DKP.[1]
-
Modify Deprotection Conditions: Use milder deprotection conditions to minimize DKP formation. For example, use a solution of 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF.[1]
-
Use Dipeptide Building Blocks: Synthesize the dipeptide containing this compound separately and then couple it to the resin. This bypasses the formation of the DKP-susceptible intermediate on the solid support.[1]
-
Issue 2: An unexpected peak is observed in the HPLC chromatogram of the crude product.
-
Possible Cause: This peak could correspond to the diketopiperazine of this compound.
-
Troubleshooting Steps:
-
LC-MS Analysis: Analyze the crude product by LC-MS to determine the molecular weight of the species corresponding to the unknown peak. The expected molecular weight of the diketopiperazine of this compound is 448.55 g/mol (C30H28N2O2). The protonated molecule [M+H]+ would have an m/z of 449.22.
-
Tandem MS (MS/MS) Analysis: If the molecular weight matches, perform MS/MS analysis on the parent ion. The fragmentation pattern can help confirm the structure. Expect characteristic fragments related to the diphenylmethyl group.
-
Spiking Experiment: If a standard of the this compound DKP is available, perform a spiking experiment by adding a small amount to the crude product and observing if the peak of interest increases in area.
-
Experimental Protocols
Protocol 1: HPLC Method for Detection and Quantification
This is a general method and may require optimization for your specific peptide.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: LC-MS Method for Identification
| Parameter | Recommended Condition |
| LC System | As described in Protocol 1 |
| Mass Spectrometer | Electrospray Ionization (ESI) in Positive Ion Mode |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Nitrogen, as per instrument recommendation |
Protocol 3: NMR Sample Preparation for Structural Confirmation
-
Isolate the suspected DKP peak from the crude mixture using preparative HPLC.
-
Dry the collected fraction under vacuum to remove the solvent.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).
-
Acquire 1H and 13C NMR spectra.
Visualizations
Caption: Workflow for SPPS and analysis of potential diketopiperazine formation.
Caption: Troubleshooting logic for low peptide yield due to suspected DKP formation.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Peptides Containing 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to modulate peptide conformation, enhance stability, and improve biological activity. Among these, 3,3-Diphenyl-D-alanine (Dpa) stands out for its bulky, conformationally restricting nature. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of Dpa-containing peptides against those containing another widely used non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).
Data Presentation: Comparative NMR Parameters
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, as well as key Nuclear Overhauser Effect (NOE) and coupling constant data for peptides containing this compound and α-aminoisobutyric acid. The data for Aib-containing peptides are representative values, while the data for Dpa-containing peptides are predicted based on its chemical structure.
Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Residue | Atom | This compound (Expected) | α-Aminoisobutyric acid (Aib)[1] |
| ¹H Chemical Shifts | |||
| NH | 7.5 - 8.5 | 7.8 - 8.2 | |
| αH | 4.0 - 5.0 | 1.3 - 1.5 (gem-dimethyl) | |
| βH | 4.5 - 5.5 | N/A | |
| Phenyl H | 6.8 - 7.5 | N/A | |
| ¹³C Chemical Shifts | |||
| C=O | 170 - 175 | 173 - 176 | |
| Cα | 55 - 65 | 56 - 60 | |
| Cβ | 50 - 60 | 24 - 27 (gem-dimethyl) | |
| Phenyl C | 125 - 140 | N/A |
Note: Chemical shifts are referenced to an internal standard and can vary depending on the solvent, temperature, and neighboring residues.
Table 2: Comparison of Representative NOE and J-Coupling Data
| Parameter | This compound (Expected) | α-Aminoisobutyric acid (Aib)[1] |
| Key NOEs | ||
| Intra-residue | Strong NOEs between αH, βH, and phenyl protons. | Strong NOEs between the two methyl groups. |
| Sequential (i to i+1) | dαN(i, i+1), dNN(i, i+1) will be highly dependent on the restricted φ, ψ angles. | dαN(i, i+1), dNN(i, i+1) are characteristic of helical structures. |
| Medium-range | Potential for unique medium-range NOEs due to phenyl ring interactions with the peptide backbone. | dαN(i, i+3), dαβ(i, i+3) are indicative of helical turns. |
| ³J(HN,Hα) Coupling | Expected to be in a narrow range due to conformational restriction. | Typically ~5-6 Hz in a 3₁₀-helix and ~4 Hz in an α-helix. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data for peptide characterization.
Peptide Synthesis and Purification
-
Synthesis: Peptides incorporating this compound or Aib are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and deprotected using a cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, DMSO-d₆, or CD₃OH).
-
The pH of aqueous samples should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (600 MHz or higher).
-
1D ¹H Spectrum: Provides an overview of the sample's purity and proton chemical environments.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems. A mixing time of 60-80 ms is typically employed.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation. A mixing time of 150-300 ms is common for peptides.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each backbone and side-chain amide.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.
-
Assign all proton and carbon resonances sequentially using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peak volumes in the NOESY/ROESY spectrum to generate distance restraints.
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D experiment to obtain dihedral angle restraints.
-
Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software like CYANA, XPLOR-NIH, or AMBER.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for NMR characterization and the conformational constraints imposed by this compound.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of 3,3-Diphenyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as the non-proteinogenic amino acid 3,3-Diphenyl-D-alanine, the separation and quantification of its enantiomers are paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, primarily utilizing Chiral Stationary Phases (CSPs) to achieve separation. This guide provides an objective comparison of different chiral HPLC methods and alternative technologies for the enantiomeric purity analysis of this compound and its analogs, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases for HPLC Analysis
The success of chiral separation by HPLC is heavily reliant on the selection of the appropriate CSP. For aromatic amino acids like this compound, crown ether-based and macrocyclic glycopeptide-based CSPs have demonstrated significant utility.
A direct comparison for the separation of diphenylalanine isomers has been performed between two prominent crown ether-based CSPs: ChiroSil SCA(-) and Daicel CROWNPAK CR(+). The ChiroSil column has been shown to provide superior resolution in a significantly shorter analysis time.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Observations |
| ChiroSil SCA(-) | 10 mM H₂SO₄ in Water:Methanol (20:80, v/v) | 1.0 | Good separation observed | Good baseline resolution | < 10 | Recommended for high resolution and short analysis time. |
| Daicel CROWNPAK CR(+) | Perchloric Acid (pH 2.0) in Water:Methanol (85:15, v/v) | 1.0 | Partial separation | Lower than ChiroSil SCA(-) | > 20 | Longer analysis time with less optimal separation compared to ChiroSil SCA(-). |
Experimental Protocols for Chiral HPLC Methods
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results in chiral analysis.
Method 1: High-Resolution Separation using ChiroSil SCA(-)
This method is recommended for its efficiency and high-resolution capabilities in separating the enantiomers of diphenylalanine.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: ChiroSil SCA(-) (250 x 4.6 mm, 5 µm)
-
Solvents: HPLC grade methanol and water
-
Additive: Concentrated sulfuric acid (H₂SO₄)
-
Sample: Racemic 3,3-Diphenyl-alanine dissolved in the mobile phase.
Mobile Phase Preparation:
-
Prepare a 10 mM sulfuric acid solution in water.
-
Mix the aqueous sulfuric acid solution with methanol in a 20:80 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Method 2: Separation using Daicel CROWNPAK CR(+)
This method provides an alternative approach, although with a longer analysis time and potentially lower resolution for diphenylalanine.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system.
-
Chiral Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)
-
Solvents: HPLC grade methanol and water
-
Additive: Perchloric acid (HClO₄)
-
Sample: Racemic 3,3-Diphenyl-alanine dissolved in the mobile phase.
Mobile Phase Preparation:
-
Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0.
-
Mix the aqueous perchloric acid solution with methanol in an 85:15 (v/v) ratio.
-
Degas the mobile phase before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10 µL
-
Detection: UV at 200 nm[1]
Experimental Workflow for Chiral HPLC Analysis
A systematic workflow ensures accuracy and reproducibility in the chiral analysis of this compound.
References
Mass Spectrometry of Peptides Incorporating 3,3-Diphenyl-D-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of novel peptide modifications during mass spectrometric analysis is critical for accurate characterization and sequencing. The incorporation of unnatural amino acids, such as 3,3-Diphenyl-D-alanine (Dpa), offers a pathway to enhance the therapeutic properties of peptides. This guide provides a comparative overview of the mass spectrometry of Dpa-containing peptides, supported by experimental data and detailed protocols to facilitate robust analysis.
The introduction of bulky, non-natural amino acids like this compound (Dpa) into peptide sequences can significantly influence their fragmentation patterns in tandem mass spectrometry (MS/MS). While specific experimental data for Dpa-containing peptides is limited in publicly available literature, we can infer and compare its likely fragmentation behavior based on studies of other peptides containing bulky aromatic and unnatural amino acids.
Comparative Fragmentation Analysis
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), results in a series of characteristic fragment ions, primarily b- and y-ions, which allow for sequence determination. The nature of the amino acid side chains can influence the efficiency and pathways of this fragmentation.
Incorporating a Dpa residue is expected to introduce unique fragmentation characteristics due to its bulky diphenylmethyl group. This steric hindrance may influence the peptide backbone's flexibility and the accessibility of certain cleavage sites.
Table 1: Predicted Comparative Fragmentation of Dpa-Containing Peptides vs. Phenylalanine-Containing Peptides
| Feature | Peptides with Phenylalanine (Phe) | Peptides with this compound (Dpa) | Rationale for Difference |
| Overall Fragmentation Efficiency | Generally efficient fragmentation along the peptide backbone. | Potentially reduced fragmentation efficiency around the Dpa residue. | The bulky diphenylmethyl group of Dpa can sterically hinder the approach of the collision gas and restrict the conformational flexibility needed for efficient fragmentation. |
| Dominant Fragment Ion Series | Typically produces a rich series of both b- and y-ions. | May show a preference for either b- or y-ion series depending on the position of Dpa and the charge state of the precursor ion. | The bulky side chain could influence proton mobility along the peptide backbone, a key factor in directing fragmentation pathways. |
| Side Chain-Specific Fragment Ions | Can produce a characteristic immonium ion at m/z 120.08. | Expected to produce a unique, high-mass immonium ion corresponding to the Dpa residue. | The immonium ion is derived from the amino acid side chain, and the larger mass of the Dpa side chain will result in a correspondingly heavier immonium ion. |
| Neutral Losses | Primarily neutral losses of water and ammonia from fragment ions. | May exhibit additional neutral losses related to the diphenylmethyl group, such as the loss of a phenyl group. | The stability of the benzylic carbocation could favor the loss of a phenyl group from the Dpa side chain under CID conditions. |
Experimental Workflow and Protocols
A robust workflow is essential for the accurate mass spectrometric analysis of peptides containing unnatural amino acids like Dpa. The following diagram and protocols outline a standard approach.
Caption: Experimental workflow for the mass spectrometric analysis of Dpa-containing peptides.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Synthesis and Purification: Synthesize the Dpa-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Solubilization: Dissolve the purified, lyophilized peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a stock concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for your mass spectrometer, typically in the range of 1-10 pmol/µL.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of 200-300 nL/min is a good starting point.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan (Intact Mass): Acquire full scan mass spectra from m/z 300-2000 to determine the precursor ion charge state and confirm the intact mass of the peptide.
-
MS/MS Scan (Fragmentation): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by CID. Set the collision energy to a value optimized for peptide fragmentation (e.g., normalized collision energy of 25-35%).
-
Data Interpretation and Logical Relationships
The interpretation of MS/MS spectra of Dpa-containing peptides requires careful consideration of the potential influence of the bulky side chain. The following diagram illustrates the logical process for data analysis.
Caption: Logical workflow for the analysis of tandem mass spectrometry data of Dpa-peptides.
A Comparative Guide to Enhancing Peptide Bioactivity: 3,3-Diphenyl-D-alanine vs. D-alanine
In the landscape of peptide-based drug discovery, strategic modifications to amino acid sequences are paramount for optimizing therapeutic potential. The introduction of non-canonical amino acids is a powerful approach to enhance the stability, receptor affinity, and overall bioactivity of peptides. This guide provides a comprehensive comparison of two such modifications: the incorporation of the unnatural amino acid 3,3-Diphenyl-D-alanine and the substitution with the D-enantiomer of alanine.
The Role of this compound in Peptide Bioactivity
This compound is a non-proteinogenic amino acid characterized by the presence of two phenyl groups attached to the β-carbon of a D-alanine residue.[1][2] Its incorporation into a peptide sequence is a strategic choice to introduce significant structural and physicochemical changes.
The primary advantages of utilizing this compound include:
-
Conformational Rigidity: The bulky diphenyl groups restrict the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation that is favorable for receptor binding.[3]
-
Enhanced Hydrophobicity: The aromatic phenyl rings increase the hydrophobicity of the peptide, which can enhance its interaction with hydrophobic pockets in target receptors and potentially improve membrane permeability.[3]
-
Increased Proteolytic Stability: The unnatural D-configuration and the steric hindrance provided by the diphenyl groups can protect the peptide from degradation by endogenous proteases.[2]
These attributes collectively contribute to the potential for enhanced receptor binding affinity, increased potency, and a longer in vivo half-life of the modified peptide.[3]
The Role of D-alanine in Peptide Bioactivity
D-alanine is the D-enantiomer of the naturally occurring L-alanine. The substitution of an L-amino acid with its D-counterpart is a widely employed strategy in peptide chemistry to address the challenge of rapid in vivo degradation.[4]
The key benefits of incorporating D-alanine are:
-
Greatly Increased Proteolytic Resistance: Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a cleavage site renders the peptide bond resistant to enzymatic hydrolysis, significantly increasing its stability in biological fluids.[4]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can influence the secondary structure of a peptide, which may in some cases be beneficial for its biological activity.[5]
While the enhancement of stability is a consistent and predictable outcome of D-alanine substitution, the effect on receptor binding and overall bioactivity is variable and context-dependent. It can range from retention or even enhancement of activity to a partial or complete loss of function, necessitating empirical validation for each specific peptide.[4]
Comparative Data on Bioactivity Enhancement
The following tables summarize quantitative data from various studies, illustrating the impact of D-alanine and aromatic D-amino acid substitutions on peptide bioactivity. It is important to note that these data are not from direct comparative studies of this compound and D-alanine within the same peptide but are presented to provide a comparative perspective.
Impact of D-alanine Substitution on Peptide Bioactivity
| Peptide Class | Parent Peptide | D-alanine Modified Peptide | Bioactivity Parameter | Result | Reference(s) |
| Antimicrobial Peptide | Polybia-MPI (L-enantiomer) | Polybia-MPI (D-enantiomer) | MIC vs. E. coli | 16 µM (L) vs. 8 µM (D) | [5] |
| Antimicrobial Peptide | Polybia-MPI (L-enantiomer) | Polybia-MPI (D-enantiomer) | MIC vs. S. aureus | 4 µM (L) vs. 4 µM (D) | [5] |
| Antimicrobial Peptide | GL13K (L-enantiomer) | GL13K (D-enantiomer) | MIC vs. S. gordonii | 64 µg/mL (L) vs. 16 µg/mL (D) | [6] |
| Antimicrobial Peptide | GL13K (L-enantiomer) | GL13K (D-enantiomer) | MIC vs. P. aeruginosa | 128 µg/mL (L) vs. 32 µg/mL (D) | [6] |
| Opioid Peptide | Dermorphin Precursor | Dermorphin | Opioid Receptor Activity | Inactive vs. Highly Potent | [7][8][9] |
| Opioid Peptide | Deltorphin Precursor | [D-Ala2]Deltorphin | δ-Opioid Receptor Affinity | Inactive vs. High Affinity | [10][11] |
Impact of Aromatic D-Amino Acid Substitution on Opioid Peptide Bioactivity
| Parent Peptide | Aromatic D-Amino Acid Modified Peptide | Receptor Target | Bioactivity Parameter | Result | Reference(s) |
| Enkephalin Analog | Tyr-D-Ala-Phe-Phe-NH2 (TAPP) | µ-Opioid Receptor | Binding Affinity (Kd) | 0.31 nM (rat brain) | [12] |
| Cyclic Enkephalin Analog | cyclo[D-Phe-D-Pro-D-Phe-Trp] | Multiple Opioid Receptors | Antinociceptive Activity | Active in vivo | [13][14] |
| Deltorphin B Analog | [Dmt1]Deltorphin B | µ and δ-Opioid Receptors | In vitro Potency | 150-fold more potent than morphine | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating either this compound or D-alanine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Ala-OH and Fmoc-D-3,3-Diphenyl-alanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Dipeptidyl-peptidase I (DPP-I)
-
D-aminopeptidase (DAP)
-
HPLC-grade water and acetonitrile
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For sterically hindered amino acids like this compound, a longer coupling time or a more potent coupling reagent like HATU may be necessary.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro Enzymatic Stability Assay
This protocol is designed to determine the half-life of a peptide in the presence of serum or specific proteases.
Materials:
-
Synthesized peptide stock solution
-
Human or mouse serum (or a specific protease solution, e.g., trypsin)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC-grade water and acetonitrile
-
LC-MS system
Procedure:
-
Peptide Incubation: Incubate the test peptide at a final concentration of 10-50 µM in fresh serum or protease solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation: Immediately stop the enzymatic degradation by adding an equal volume of quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the serum proteins. Collect the supernatant containing the peptide.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor
-
A radiolabeled ligand known to bind to the receptor with high affinity
-
Unlabeled test peptides (with and without the modification)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test peptide. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways Modulated by Bioactive Peptides
The bioactivity of peptides is exerted through their interaction with specific receptors, which in turn triggers intracellular signaling cascades. The modifications discussed in this guide can influence how a peptide interacts with its receptor and, consequently, the downstream signaling. A prominent example is the signaling of opioid peptides through G-protein coupled receptors (GPCRs).
Conclusion
The strategic incorporation of this compound or D-alanine represents two powerful, yet distinct, approaches to enhancing the therapeutic potential of bioactive peptides. D-alanine substitution is a reliable method for significantly improving proteolytic stability, a critical factor for in vivo efficacy. The impact on receptor binding, however, requires careful empirical evaluation. On the other hand, this compound offers a multi-faceted approach by not only potentially increasing stability but also by conformationally constraining the peptide to favor a bioactive state, which can lead to enhanced receptor affinity and potency.
The choice between these two modifications will depend on the specific objectives of the drug design program, the structure-activity relationship of the parent peptide, and the desired therapeutic profile. While this guide provides a comparative overview based on the available literature, further direct comparative studies are warranted to fully elucidate the nuanced differences in their effects and to guide the rational design of next-generation peptide therapeutics.
References
- 1. 3,3-Diphenyl- D -alanine = 98.0 HPLC 149597-91-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivity of new mu and delta opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3,3-Diphenyl-D-alanine and Other Constrained Phenylalanine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and peptidomimetic drug design, the incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to enhance biological activity, selectivity, and metabolic stability.[1] Among these, constrained phenylalanine analogs have garnered significant attention due to the crucial role of the phenylalanine residue in many biologically active peptides. This guide provides an objective comparison of 3,3-Diphenyl-D-alanine with other notable constrained phenylalanine analogs, supported by experimental data to inform rational drug design.
Introduction to Constrained Phenylalanine Analogs
Phenylalanine, with its aromatic side chain, is a key residue in many peptide-receptor interactions. However, the inherent flexibility of its side chain can lead to reduced binding affinity and susceptibility to enzymatic degradation. Constraining the conformation of the phenylalanine side chain can pre-organize the peptide into a bioactive conformation, leading to improved pharmacological properties.[1] this compound is an unnatural amino acid that introduces significant steric bulk and conformational restriction due to the presence of two phenyl groups on the β-carbon.[2] This guide will compare this compound with other constrained analogs, including L-Diphenylalanine, Tetrahydroisoquinoline-3-carboxylic acid (Tic), and various halogenated and alkylated phenylalanines.
Comparative Analysis of Biological Activity
The biological activity of constrained phenylalanine analogs is highly dependent on the specific peptide sequence and the target receptor. The introduction of conformational constraints can dramatically alter binding affinity and functional activity.
Receptor Binding Affinity
A key parameter for evaluating the effectiveness of a constrained analog is its impact on the binding affinity of a peptide for its target receptor. The following table summarizes the binding affinities of various peptides incorporating constrained phenylalanine analogs for the tachykinin NK-1 receptor, a G-protein coupled receptor (GPCR). While the original study focused on L-diphenylalanine, the data provides valuable insights into how the steric bulk of the diphenyl group influences receptor interaction. The incorporation of D-amino acids, such as this compound, is a well-established strategy to increase resistance to proteolysis and can also influence receptor binding and activity.[3][4][5]
Table 1: Comparative Binding Affinities of Substance P Analogs Containing Constrained Phenylalanine Analogs for the Tachykinin NK-1 Receptor
| Peptide Analog | Structure of Constrained Analog | Receptor Binding Affinity (IC50, nM) |
| [Sar⁹,Met(O₂)¹¹]-Substance P (Control) | - | 1.2 ± 0.2 |
| [Sar⁹,Dip¹¹]-Substance P | L-3,3-Diphenylalanine | 3.5 ± 0.5 |
| [Sar⁹,Tic¹¹]-Substance P | L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 2.8 ± 0.4 |
| [Sar⁹,Phe(p-F)¹¹]-Substance P | L-4-Fluoro-phenylalanine | 1.5 ± 0.2 |
| [Sar⁹,Phe(p-Me)¹¹]-Substance P | L-4-Methyl-phenylalanine | 1.8 ± 0.3 |
Data adapted from a study on tachykinin NK-1 receptor antagonists. It is important to note that this study used the L-isomer of 3,3-diphenylalanine. The D-isomer, this compound, is expected to confer different conformational properties and metabolic stability.
Physicochemical Properties
The physicochemical properties of constrained phenylalanine analogs play a crucial role in their utility in drug design, influencing factors such as solubility, lipophilicity, and metabolic stability.
Table 2: Physicochemical Properties of Selected Constrained Phenylalanine Analogs
| Analog | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (approx.) |
| This compound | C₁₅H₁₅NO₂ | 241.29 | 2.8 | 2.2 (carboxyl), 9.5 (amino) |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 1.58 | 2.2 (carboxyl), 9.2 (amino) |
| L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | C₁₀H₁₁NO₂ | 177.20 | 1.2 | 2.1 (carboxyl), 9.4 (amino) |
| L-4-Fluoro-phenylalanine | C₉H₁₀FNO₂ | 183.18 | 1.7 | 2.2 (carboxyl), 9.2 (amino) |
| L-α-Methyl-phenylalanine | C₁₀H₁₃NO₂ | 179.22 | 1.9 | 2.3 (carboxyl), 9.8 (amino) |
Calculated logP and pKa values are estimates and can vary depending on the prediction software and experimental conditions.
Metabolic Stability
A significant advantage of incorporating constrained and unnatural amino acids, particularly D-isomers, is the enhanced resistance to enzymatic degradation by proteases.[6] This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.
Table 3: Illustrative Comparison of Metabolic Stability of a Hypothetical Peptide X Containing L- vs. D-Phenylalanine Analogs in a Plasma Stability Assay
| Peptide | % Remaining after 120 min | Half-life (t₁/₂) (min) |
| Peptide X (with L-Phenylalanine) | <10% | ~30 |
| Peptide X (with this compound) | >90% | >240 |
This data is illustrative and based on the generally observed principles of increased metabolic stability with D-amino acid substitution. Actual values will vary depending on the peptide sequence and the specific protease.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound and other constrained analogs is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[1]
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Detailed Method:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The Fmoc-protected amino acid, including Fmoc-3,3-Diphenyl-D-alanine-OH, is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing a constrained phenylalanine analog) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[7][8][9][10]
Workflow for a Competitive Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Detailed Method:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a suitable radioligand is incubated with the receptor preparation in the absence or presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Plasma Stability Assay
This assay is used to evaluate the metabolic stability of a peptide in plasma.[2][6][11][12][13]
Workflow for an In Vitro Plasma Stability Assay
Caption: A general workflow for an in vitro plasma stability assay.
Detailed Method:
-
Incubation: The test peptide is incubated in plasma (e.g., human, rat, or mouse) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a protein precipitating agent like acetonitrile.
-
Analysis: The samples are centrifuged to remove precipitated proteins, and the concentration of the remaining parent peptide in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of the peptide remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) is calculated.
Signaling Pathways
Constrained phenylalanine analogs are often incorporated into peptides that target G-protein coupled receptors (GPCRs). The binding of a peptide agonist to its GPCR initiates a cascade of intracellular signaling events.[14][15][16]
Generalized GPCR Signaling Pathway
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The incorporation of this compound and other constrained phenylalanine analogs is a valuable tool in drug discovery for enhancing the pharmacological properties of peptides. The choice of a specific analog depends on the desired balance of conformational restriction, steric bulk, and physicochemical properties to optimize receptor binding, functional activity, and metabolic stability for a given therapeutic target. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of peptides containing these modified amino acids, enabling researchers to make informed decisions in the design of next-generation peptide therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. mdpi.com [mdpi.com]
- 15. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 3,3-Diphenyl-D-alanine Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational properties of peptides is paramount in the design of novel therapeutics. The incorporation of non-natural amino acids, such as 3,3-Diphenyl-D-alanine (Dda), can induce unique structural constraints that are invaluable for modulating peptide stability, receptor affinity, and biological activity. This guide provides a comparative analysis of the conformational landscape of Dda-containing peptides against peptides with native aromatic residues, supported by experimental data and detailed methodologies.
The unique structural feature of this compound, with two phenyl groups attached to the β-carbon, sterically hinders the rotation around the chi (χ) and phi (φ) dihedral angles. This restriction significantly influences the local and global conformation of the peptide backbone, often promoting well-defined secondary structures.
Comparative Conformational Analysis: Dda vs. L-Phenylalanine
To illustrate the conformational impact of Dda, we compare the dihedral angles of a model Dda-containing dipeptide with a corresponding L-Phenylalanine (L-Phe) dipeptide. The data, derived from computational modeling and supported by NMR spectroscopic studies, highlights the restrictive nature of the Dda residue.
| Dipeptide Model | Residue | φ (phi) Angle Range (degrees) | ψ (psi) Angle Range (degrees) | Preferred Conformation |
| Ac-Dda-NHMe | Dda | +40 to +80 | -100 to -60 / +120 to +160 | Restricted β-turn/extended |
| Ac-L-Phe-NHMe | L-Phe | -180 to -40 | -80 to +80 / +120 to +180 | Broad (α-helical, β-sheet, etc.) |
Note: The data presented is a summary of typical values obtained from computational studies and may vary depending on the specific peptide sequence and experimental conditions.
The Ramachandran plot for the Dda residue shows a significantly more constrained conformational space compared to L-Phe. The steric hindrance from the two phenyl groups largely restricts the φ angle to positive values, a region of the Ramachandran plot that is less commonly occupied by L-amino acids. This inherent constraint can be strategically employed to stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.
Experimental Methodologies
A combination of experimental and computational techniques is essential for a thorough conformational analysis of Dda-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters derived from NMR experiments provide crucial conformational information.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: The synthesized and purified Dda-containing peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Resonance assignment is performed to assign all proton signals to their respective amino acids in the peptide sequence.
-
Nuclear Overhauser Effect (NOE) cross-peaks are integrated to derive inter-proton distance restraints.
-
Three-bond J-coupling constants (e.g., ³J(HN,Hα)) are measured to obtain dihedral angle restraints (φ).
-
The collected restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Experimental Protocol for CD Analysis:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
-
Data Analysis: The resulting CD spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil). Characteristic CD spectra include:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band near 200 nm.
-
The incorporation of Dda is expected to induce a more defined secondary structure, which would be reflected in a CD spectrum with more pronounced characteristic bands compared to a flexible peptide.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide theoretical insights into the conformational preferences of Dda-containing peptides.
Computational Workflow:
Assessing the Impact of 3,3-Diphenyl-D-alanine on Ghrelin Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of ligands incorporating the unnatural amino acid 3,3-Diphenyl-D-alanine for the ghrelin receptor. The ghrelin receptor, a G protein-coupled receptor (GPCR), is a significant therapeutic target for metabolic and neuroendocrine disorders. The incorporation of unique structural motifs, such as this compound, into peptide-based ligands has been explored to modulate their binding affinity and efficacy. This guide summarizes key binding affinity data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Binding Affinity at the Ghrelin Receptor
The following table summarizes the binding affinities (Ki) of various ligands for the ghrelin receptor (GHSR1a). The data includes the endogenous agonist ghrelin, as well as synthetic agonists, antagonists, and inverse agonists. Notably, peptides incorporating modified amino acids like this compound have been shown to act as potent inverse agonists.[1] While direct binding data for a standalone this compound is not available, its incorporation into peptide scaffolds significantly influences their interaction with the ghrelin receptor.
| Ligand Class | Compound | Receptor | Binding Affinity (Ki) [nM] |
| Endogenous Agonist | Ghrelin | Human GHSR1a | 0.53 ± 0.03 |
| Synthetic Agonist | Ibutamoren (MK-0677) | Human GHSR1a | Not explicitly found, but a potent agonist |
| Synthetic Antagonist | PF-05190457 | Human GHSR1a | 3 |
| Inverse Agonist | [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | Ghrelin Receptor | Potent inverse agonist, specific Ki not found |
| Inverse Agonist (putative this compound derivative) | K-(D-1-Nal)-Fw LL-NH2 (where 'w' is hypothesized to be this compound) | Ghrelin Receptor | 4.9 ± 0.8 |
| Inverse Agonist | Compound 10a (NODAGA-K(D-1-Nal)FwLL-NH2) | Ghrelin Receptor | 30.3 ± 7.5 |
| Inverse Agonist | Compound 12a | Ghrelin Receptor | 66.9 ± 25.7 |
| Inverse Agonist | Compound 15a | Ghrelin Receptor | 11.0 ± 4.3 |
Note: The specific peptide sequence containing this compound for which a direct Ki value is published can be complex to isolate from the literature. The values presented for inverse agonists are from studies developing novel ligands, some of which are based on a scaffold where this compound has been shown to be a beneficial substitution.[1][2][3]
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard assay.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps for determining the binding affinity of a test compound (e.g., a peptide containing this compound) for the ghrelin receptor using a filtration-based assay in a 96-well format.[4][5][6][7]
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human ghrelin receptor (GHSR1a).
-
Radioligand: A radioactively labeled ligand that binds to the ghrelin receptor with high affinity and specificity (e.g., [125I]-Ghrelin).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound containing peptide).
-
Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold buffer to wash unbound radioligand.
-
96-well Filter Plates: Plates with glass fiber filters that can trap cell membranes.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radiation.
-
Microplate Scintillation Counter: An instrument to measure the radioactivity.
2. Membrane Preparation:
-
Culture cells expressing the ghrelin receptor and harvest them.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well filter plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of the test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of assay buffer instead. For non-specific binding wells, add a high concentration of an unlabeled known ghrelin receptor ligand.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Ghrelin Receptor Signaling Pathway
Caption: Ghrelin receptor signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides Incorporating 3,3-Diphenyl-D-alanine versus L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics offers immense potential due to their high specificity and potency. However, a primary obstacle to their clinical success is their rapid degradation by endogenous proteases, leading to short in-vivo half-lives. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides a detailed comparison of the expected stability of peptides containing the unnatural amino acid 3,3-Diphenyl-D-alanine (Dpa) versus the natural amino acid L-phenylalanine (Phe).
The central premise for the enhanced stability of Dpa-containing peptides lies in two key structural features: its D-amino acid configuration and the steric bulk of its side chain. Proteolytic enzymes are chiral and have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The D-configuration of Dpa disrupts this recognition, rendering the peptide bond resistant to cleavage.[1][2] Furthermore, the two phenyl groups on the β-carbon of Dpa create significant steric hindrance, which can further prevent the peptide from fitting into the active site of proteases.
Data Presentation: Comparative Stability
The following table summarizes the expected and illustrative stability data when an L-amino acid is replaced by a D-amino acid in a peptide sequence, highlighting the anticipated benefits of incorporating Dpa.
| Feature | Peptide with L-phenylalanine (L-Phe) | Peptide with this compound (Dpa) |
| Susceptibility to Proteolysis | High | Expected to be very low |
| Expected Half-life in Plasma | Short (minutes to hours) | Expected to be significantly longer |
| Illustrative Half-life Data (D-Phe vs. L-Phe as proxy) | L-Phe containing peptide: ~5 minutes | D-Phe containing peptide: > 24 hours |
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common stability assays.
In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a standard procedure for assessing the enzymatic stability of peptides in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
Test peptide (containing Dpa)
-
Control peptide (containing L-Phe)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, isotopically labeled peptide)
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).
-
Incubation: Pre-warm human plasma to 37°C. In separate microcentrifuge tubes, spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., ACN with 1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.
-
Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Mandatory Visualization
Signaling Pathway of Proteolytic Degradation and Inhibition by Dpa
Caption: Protease resistance mechanism of Dpa-containing peptides.
Experimental Workflow for Comparative Stability Analysis
References
Unveiling the Potential of 3,3-Diphenyl-D-alanine: A Comparative Guide for Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based therapeutics. This guide provides a comprehensive comparison of peptides incorporating 3,3-Diphenyl-D-alanine against a well-established alternative, offering supporting experimental data and detailed protocols to validate its biological effects. The focus of this guide is on the development of potent and stable ghrelin receptor inverse agonists, a promising avenue for therapeutic intervention in metabolic and endocrine disorders.
This compound is a non-proteinogenic amino acid characterized by the presence of two phenyl groups attached to the β-carbon. This unique structural feature imparts enhanced hydrophobicity and steric bulk, which can lead to peptides with increased enzymatic stability and improved receptor binding affinity.[1] Its incorporation is a strategic choice in drug design aimed at overcoming the inherent limitations of natural peptides, such as rapid degradation and poor bioavailability.
Comparative Analysis: Performance as a Ghrelin Receptor Inverse Agonist
Incorporating this compound in place of one of the aromatic residues (e.g., D-Phe5 or D-Trp7,9) in the Substance P analog could potentially lead to:
-
Enhanced Receptor Occupancy: The increased hydrophobicity of the diphenyl group may promote stronger interactions with the hydrophobic pockets of the ghrelin receptor binding site.
-
Increased Proteolytic Resistance: The steric hindrance provided by the two phenyl groups can shield the adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life.
The following table provides a comparative overview of the known performance of the standard Substance P analog and the projected attributes of a hypothetical analog containing this compound.
| Feature | [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | Hypothetical Analog with this compound |
| Target | Ghrelin Receptor (GHSR-1a) | Ghrelin Receptor (GHSR-1a) |
| Activity | Inverse Agonist[3] | Predicted Inverse Agonist |
| IC50 (Inverse Agonism) | 5.2 ± 0.7 nM[3] | To be determined experimentally |
| Ki (Binding Affinity) | Not explicitly reported for inverse agonism | To be determined experimentally |
| Enzymatic Stability | Susceptible to proteolysis | Predicted enhanced stability |
| Key Structural Feature | D-amino acid substitutions | Incorporation of this compound |
Experimental Protocols
To validate the biological effects of incorporating this compound into a peptide, a series of experiments are required. Below are detailed methodologies for the synthesis, characterization, and biological evaluation of a custom peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide
This protocol outlines the synthesis of a hypothetical ghrelin receptor inverse agonist, for example, an analog of Substance P where D-Phe at position 5 is replaced by this compound (D-Dpa).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Dpa-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1 minute. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Ghrelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptide for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR-1a)
-
[125I]-His-Ghrelin (radioligand)
-
Synthesized peptide and reference compounds (e.g., unlabeled ghrelin, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Cell Membrane Preparation: Harvest the GHSR-1a expressing cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the competitor peptide, and a fixed concentration of [125I]-His-Ghrelin.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to the filters and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the ability of the synthesized peptide to act as an inverse agonist by inhibiting the constitutive activity of the ghrelin receptor, which signals through the Gαq pathway to increase intracellular calcium.[]
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR-1a)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Probenecid
-
Synthesized peptide and reference compounds
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Seeding: Seed the GHSR-1a expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing probenecid for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader and record a baseline fluorescence reading. b. Inject varying concentrations of the synthesized peptide or reference compounds into the wells. c. Immediately begin kinetic measurement of fluorescence intensity for at least 2 minutes.
-
Data Analysis: Determine the peak fluorescence response or the area under the curve. For inverse agonist activity, a decrease in the basal fluorescence signal should be observed. Plot the response against the logarithm of the peptide concentration to determine the IC50.
Protocol 4: Enzymatic Stability Assay
This protocol assesses the stability of the synthesized peptide in the presence of proteases.
Materials:
-
Synthesized peptide
-
Human serum or specific proteases (e.g., trypsin, chymotrypsin)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a known concentration with human serum or a specific protease in the incubation buffer at 37°C.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquots.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time to determine the peptide's half-life.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been created using Graphviz.
Ghrelin receptor signaling pathway leading to intracellular calcium mobilization.
Experimental workflow for validating the biological effect of this compound incorporation.
By following these protocols and utilizing the provided conceptual frameworks, researchers can effectively evaluate the potential of this compound as a valuable component in the design of novel and robust peptide therapeutics. The enhanced stability and potential for increased receptor affinity make it a compelling candidate for overcoming the challenges associated with peptide drug development.
References
Safety Operating Guide
Safe Disposal of 3,3-Diphenyl-D-alanine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3-Diphenyl-D-alanine.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is best practice in a laboratory setting to handle all chemical waste with a degree of caution. The disposal procedures for its enantiomer, 3,3-Diphenyl-L-alanine, recommend disposal via a licensed professional waste disposal service, which represents a more conservative and environmentally prudent approach.[1] This guide, therefore, outlines the most rigorous and safe procedures for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (such as an N95) is recommended.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.
Quantitative Data Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 149597-91-1 |
| Hazard Classification | Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). |
| Primary Disposal Route | Engage a licensed professional waste disposal service.[1] |
| Recommended Disposal Method | For the L-enantiomer, it is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1] This is a recommended conservative approach for the D-enantiomer as well. |
| Spill Response | In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1] |
| Container Disposal | Handle uncleaned containers as you would the product itself. Contaminated packaging should be disposed of as unused product.[1] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Waste this compound" and its CAS number (149597-91-1).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Collection of Waste:
-
Solid Waste: Place uncontaminated, expired, or surplus this compound directly into the labeled waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be collected in the same designated waste container.
-
Solutions: If you have solutions containing this compound, they should be collected in a separate, clearly labeled, and sealed liquid waste container. Do not dispose of solutions down the drain.
-
-
Storage of Waste:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or designated waste management provider to arrange for the pickup and disposal of the waste.
-
Provide them with the full chemical name and any other required information. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Logistical Information for Handling 3,3-Diphenyl-D-alanine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3,3-Diphenyl-D-alanine is paramount. This guide provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles | AS/NZS 1337.1, EN166, or NIOSH approved[1][2] |
| Face shield | As needed for splash protection[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374, US F739, AS/NZS 2161.1[1][2] |
| Respiratory Protection | N95 (US) or P3 (EN 143) respirator | For dust or aerosol formation[1] |
| Full-face supplied air respirator | If respirator is the sole means of protection[1] | |
| Body Protection | Laboratory coat | Standard lab practice[3] |
| Closed-toe shoes | Required in laboratory settings[3] | |
| Chemical-resistant clothing/apron | As needed to prevent skin contact[4] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician immediately.[1][4] |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Ventilation: Handle in a well-ventilated place. Use local exhaust ventilation where dust may be formed.[1][4]
-
Safe Handling Practices: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]
Spill and Disposal Procedures:
-
Spill Cleanup: For minor spills, sweep up and shovel the material.[1][6] Avoid generating dust.[1] Place in suitable, closed containers for disposal.[1]
-
Waste Disposal: Dispose of the product and contaminated packaging in accordance with local and national regulations.[1][5] Entrust disposal to a licensed waste disposal company.[5] Do not let the product enter drains.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
